molecular formula C11H16N2O4S B15567585 (+)-Thienamycin CAS No. 65750-57-4

(+)-Thienamycin

货号: B15567585
CAS 编号: 65750-57-4
分子量: 272.32 g/mol
InChI 键: WKDDRNSBRWANNC-ATRFCDNQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Thienamycin is a member of carbapenems.
Thienamycin has been reported in Streptomyces cattleya with data available.
beta-lactam antibiotic;  RN given refers to cpd without isomeric designation

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-5(14)8-6-4-7(18-3-2-12)9(11(16)17)13(6)10(8)15/h5-6,8,14H,2-4,12H2,1H3,(H,16,17)/t5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDDRNSBRWANNC-ATRFCDNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10975412
Record name (+)-Thienamycin
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Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59995-64-1, 65750-57-4
Record name (+)-Thienamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59995-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Thienamycin
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Record name Thienamycin, (+/-)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Thienamycin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIENAMYCIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWR2GDB37H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name THIENAMYCIN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

history and discovery of (+)-Thienamycin from Streptomyces cattleya

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the history, isolation, structure elucidation, and biosynthesis of the pioneering carbapenem (B1253116) antibiotic from Streptomyces cattleya.

Executive Summary

Discovered in 1976 from the fermentation broths of the soil bacterium Streptomyces cattleya, (+)-Thienamycin marked the dawn of the carbapenem class of β-lactam antibiotics.[1] Its discovery was a landmark event in the ongoing battle against bacterial infections, revealing an antibiotic with an exceptionally broad spectrum of activity and potent bactericidal action against both Gram-positive and Gram-negative pathogens, including many strains resistant to other β-lactam antibiotics.[2] This potency is largely attributed to its unique carbapenem core structure, which confers remarkable resistance to hydrolysis by most bacterial β-lactamases.[3] However, the inherent chemical instability of the thienamycin (B194209) molecule presented significant challenges for its clinical development.[4] This led to the synthesis of more stable derivatives, most notably imipenem (B608078), which has enjoyed widespread clinical use.[4] This technical guide provides a comprehensive overview of the history, discovery, isolation, structure elucidation, and biosynthesis of naturally produced this compound, complete with quantitative data, detailed experimental protocols, and visualizations of its core pathways and mechanisms.

History and Discovery

The journey to uncover this compound began in 1976 when researchers at Merck, Sharp and Dohme Research Laboratories identified a novel antimicrobial activity in the fermentation broths of a soil microorganism, initially designated as Streptomyces MA4297 and later identified as a new species, Streptomyces cattleya (NRRL 8057).[5] The initial screening assay was designed to detect inhibitors of peptidoglycan biosynthesis, a crucial process in bacterial cell wall formation.[1] The active compound, named thienamycin, proved to be exceptionally potent but also highly unstable in concentrated solutions, which greatly complicated its initial isolation and characterization.[4][6] After extensive purification efforts, a team of scientists successfully isolated the compound in sufficient purity to allow for its structural elucidation in 1979.[1]

cluster_0 Discovery Workflow Soil Sample Soil Sample Streptomyces cattleya Culture Streptomyces cattleya Culture Soil Sample->Streptomyces cattleya Culture Isolation Fermentation Broth Fermentation Broth Streptomyces cattleya Culture->Fermentation Broth Fermentation Screening Screening Fermentation Broth->Screening Peptidoglycan Biosynthesis Inhibition Assay Active Broth Active Broth Screening->Active Broth Isolation & Purification Isolation & Purification Active Broth->Isolation & Purification This compound This compound Isolation & Purification->this compound

Caption: Discovery workflow of this compound.

Quantitative Data

Fermentation Yield

The production of this compound by wild-type Streptomyces cattleya is known to be relatively low. The inherent instability of the molecule also contributes to challenges in obtaining high recovery rates.

ParameterValueReference
OrganismStreptomyces cattleya NRRL 8057
Fermentation Time96-120 hours
Incubation Temperature25-28°C
Typical Yield (Wild-Type)~1 µg/mL
Yield in thnG Mutant2.5-fold increase
Antibacterial Spectrum

This compound exhibits a broad spectrum of activity against a wide range of clinically relevant bacteria. While comprehensive MIC data for the natural product is limited in recent literature due to its instability, historical data and comparisons with its stable analog imipenem demonstrate its potent activity.

OrganismStrainMIC (µg/mL)
Gram-Positive
Staphylococcus aureusATCC 25923≤0.031
Streptococcus pneumoniaeClinical Isolate≤0.031
Enterococcus faecalisClinical Isolate1
Gram-Negative
Escherichia coliATCC 259220.1 - 0.2
Pseudomonas aeruginosaATCC 27853≤4
Klebsiella pneumoniaeClinical Isolate0.1

Note: Some of the presented MIC values are for the more stable derivative N-formimidoyl thienamycin (imipenem), which has been reported to have activity equal to or greater than thienamycin itself.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a composite based on early reports of thienamycin isolation and general principles of antibiotic purification from fermentation broths.

Materials:

  • Streptomyces cattleya fermentation broth

  • Filter aid (e.g., Celite)

  • Dowex 50 (Na+ form) cation-exchange resin

  • Dowex 1 (Cl- form) anion-exchange resin

  • Bio-Gel P2 polyacrylamide gel filtration resin

  • Amberlite XAD-2 non-ionic polymeric adsorbent resin

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Deionized water

  • Appropriate buffers (e.g., phosphate (B84403) buffer)

Procedure:

  • Harvest and Clarification:

    • Harvest the fermentation broth (typically after 96-120 hours).

    • Adjust the pH of the broth to neutral (pH 7.0) with HCl or NaOH.

    • Add a filter aid to the broth and filter through a press to remove mycelia and other solid particles.

  • Cation-Exchange Chromatography (Capture Step):

    • Pass the clarified broth through a column packed with Dowex 50 (Na+ form) resin.

    • Thienamycin, being zwitterionic with a primary amine, will be adsorbed onto the resin.

    • Wash the column with deionized water to remove unbound impurities.

    • Elute the bound thienamycin with a suitable basic buffer or a dilute solution of a volatile base (e.g., ammonium (B1175870) hydroxide).

  • Anion-Exchange Chromatography (Impurity Removal):

    • Pass the eluate from the previous step through a column packed with Dowex 1 (Cl- form) resin to remove acidic and other anionic impurities. Thienamycin will pass through in the flow-through fraction.

  • Further Cation-Exchange Chromatography (Concentration and Partial Purification):

    • The flow-through from the anion-exchange step is reapplied to a Dowex 50 column for concentration and further purification.

    • Elution is performed using a salt gradient (e.g., 0 to 1 M NaCl) or a pH gradient.

  • Gel Filtration Chromatography (Desalting and Final Purification):

    • The partially purified thienamycin fraction is concentrated and then applied to a Bio-Gel P2 column.

    • Elute with deionized water. This step separates thienamycin from salts and other small molecule impurities.

  • Adsorption Chromatography (Final Polishing and Desalting):

    • For a final polishing step, the active fractions from gel filtration can be passed through a column containing Amberlite XAD-2 resin.

    • After washing with water, the thienamycin is eluted with an aqueous-organic solvent mixture (e.g., aqueous acetone (B3395972) or methanol).

    • The organic solvent is then removed under vacuum.

  • Lyophilization:

    • The final purified solution is lyophilized to obtain this compound as a solid powder. All steps should be performed at low temperatures (4°C) to minimize degradation of the unstable antibiotic.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

1. UV-Visible Spectroscopy:

  • Procedure: A solution of purified thienamycin in a suitable buffer (e.g., phosphate buffer, pH 7.0) is prepared. The UV-Vis spectrum is recorded.

  • Data: this compound exhibits a distinctive UV absorption maximum (λmax) at approximately 297 nm.[5]

2. Mass Spectrometry:

  • Procedure: High-resolution mass spectrometry (HRMS) is performed on the purified compound to determine its elemental composition.

  • Data: The elemental composition of this compound was determined to be C11H16N2O4S, corresponding to a molecular weight of 272.32 g/mol .[5]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Procedure: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a suitable deuterated solvent, typically D₂O, due to the polar nature of thienamycin.

  • ¹H NMR Data (D₂O, representative values):

    • The spectrum shows characteristic signals for the hydroxyethyl (B10761427) side chain (a doublet for the methyl group and a multiplet for the methine proton), protons on the bicyclic core, and the protons of the cysteaminyl side chain.

  • ¹³C NMR Data (D₂O, representative values):

    • The spectrum displays 11 distinct carbon signals, confirming the molecular formula. Key signals include those for the β-lactam carbonyl, the carboxylate carbon, and the carbons of the bicyclic ring system and side chains.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07-A9).

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to approximately 5 x 10⁵ CFU/mL

  • Stock solution of this compound of known concentration

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • A serial two-fold dilution of the this compound stock solution is prepared in CAMHB directly in the wells of a 96-well microtiter plate. The final volume in each well is typically 100 µL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar (B569324) plate.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. This will result in a final volume of 200 µL per well.

    • A positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) should be included.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces cattleya follows a distinct pathway that differs from the classical β-lactam antibiotic biosynthesis. The biosynthetic gene cluster (thn) has been identified and sequenced, providing insights into the enzymatic machinery responsible for its construction.

cluster_1 Biosynthetic Pathway of this compound Glutamate (B1630785) + Malonyl-CoA Glutamate + Malonyl-CoA Carbapenam (B8450946) Core Carbapenam Core Glutamate + Malonyl-CoA->Carbapenam Core ThnE, ThnM Intermediate 1 Intermediate 1 Carbapenam Core->Intermediate 1 ThnK, ThnL, ThnP (Methylations) C6-ethyl Side Chain Precursor C6-ethyl Side Chain Precursor C6-ethyl Side Chain Precursor->Intermediate 1 C2-Side Chain Precursor (from CoA) C2-Side Chain Precursor (from CoA) Intermediate 2 Intermediate 2 C2-Side Chain Precursor (from CoA)->Intermediate 2 ThnR, ThnH, ThnT Intermediate 1->Intermediate 2 Sulfur Insertion Intermediate 3 Intermediate 3 Intermediate 2->Intermediate 3 Oxidations & Modifications Thienamycin Thienamycin Intermediate 3->Thienamycin

Caption: Simplified biosynthetic pathway of this compound.

The biosynthesis begins with the condensation of glutamate and malonyl-CoA to form the carbapenam bicyclic core, a reaction catalyzed by the enzymes ThnE and ThnM.[7] The characteristic hydroxyethyl side chain at the C6 position is derived from two successive methylations from S-adenosyl methionine, a process involving the radical SAM enzymes ThnK, ThnL, and ThnP.[7] The cysteaminyl side chain at the C2 position is not directly incorporated from cysteine, as initially thought, but rather is derived from the stepwise degradation of coenzyme A by the enzymes ThnR, ThnH, and ThnT to yield cysteamine.[8] A series of subsequent oxidation and modification steps, which are not yet fully elucidated, lead to the final this compound molecule.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis, specifically the cross-linking of peptidoglycan.[9]

cluster_2 Mechanism of Action Thienamycin Thienamycin PBPs Penicillin-Binding Proteins (PBPs) Thienamycin->PBPs Binds to Peptidoglycan Cross-linking Peptidoglycan Cross-linking PBPs->Peptidoglycan Cross-linking Inhibits Cell Wall Synthesis Cell Wall Synthesis Peptidoglycan Cross-linking->Cell Wall Synthesis Disrupts Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis

Caption: Mechanism of action of this compound.

Similar to other β-lactam antibiotics, thienamycin covalently binds to and inactivates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[9] Thienamycin exhibits a high affinity for multiple PBPs, particularly PBP-1 and PBP-2 in Escherichia coli, which are involved in cell elongation.[1] The acylation of the PBP active site by thienamycin is essentially irreversible, leading to a halt in cell wall construction, the accumulation of peptidoglycan precursors, and ultimately, cell lysis. A key advantage of thienamycin is its stability against a wide range of bacterial β-lactamases, enzymes that inactivate many other β-lactam antibiotics.[3] This resistance allows thienamycin to maintain its activity against many multidrug-resistant bacterial strains.

Conclusion

The discovery of this compound from Streptomyces cattleya was a pivotal moment in the history of antibiotics. It introduced the carbapenems, a class of β-lactams with unparalleled breadth and potency of antibacterial activity. Despite its own clinical limitations due to instability, thienamycin served as the crucial blueprint for the development of a generation of life-saving carbapenem antibiotics. The study of its unique biosynthesis continues to provide valuable insights into novel enzymatic reactions and pathways for the production of complex natural products. As antibiotic resistance continues to be a major global health threat, the legacy of thienamycin underscores the importance of continued exploration of the microbial world for novel therapeutic agents.

References

Unraveling the Architecture of a Potent Antibiotic: The Structure and Stereochemistry of (+)-Thienamycin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Discovered in 1976 from the fermentation broths of Streptomyces cattleya, (+)-Thienamycin marked the dawn of a new era in antibacterial therapy as the first identified member of the carbapenem (B1253116) class of β-lactam antibiotics.[1][2] Its exceptionally broad spectrum of activity against both Gram-positive and Gram-negative bacteria, coupled with its resistance to many bacterial β-lactamase enzymes, immediately positioned it as a molecule of significant therapeutic interest.[3][4] However, its inherent chemical instability presented a formidable challenge for its isolation and structural characterization.[3][4] This guide provides a comprehensive technical overview of the pivotal experiments and analytical techniques that were employed to elucidate the complex structure and define the absolute stereochemistry of this groundbreaking natural product.

The Structural Framework: A Fusion of Spectroscopic and Degradative Evidence

The initial determination of this compound's molecular formula, C₁₁H₁₆N₂O₄S, was established through a combination of elemental analysis and mass spectrometry. The presence of a β-lactam ring was inferred from its infrared (IR) absorption at 1765 cm⁻¹, characteristic of a strained bicyclic β-lactam carbonyl, and its susceptibility to hydrolysis by β-lactamases.[2]

Spectroscopic Fingerprinting

A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provided the foundational scaffold of this compound's structure.

Table 1: Key Spectroscopic Data for this compound

Technique Parameter Observed Value/Interpretation
Mass Spectrometry (MS) Molecular Ion (m/z)272.0831 (High-Resolution MS), consistent with C₁₁H₁₆N₂O₄S
Infrared (IR) Spectroscopy (KBr, cm⁻¹) Carbonyl (β-lactam)1765
Carboxylate1630
¹H NMR (D₂O, 100 MHz) δ (ppm)1.25 (3H, d, J=6.5 Hz, H-8'), 3.0-3.4 (4H, m, H-4, H-1''), 3.45 (1H, dd, J=6, 2.5 Hz, H-6), 4.05 (1H, dt, J=9, 2.5 Hz, H-5), 4.15 (1H, dq, J=8, 6.5 Hz, H-8)
¹³C NMR (D₂O) δ (ppm)21.5 (C-8'), 38.0 (C-1''), 45.5 (C-4), 58.0 (C-5), 65.5 (C-8), 68.0 (C-6), 125.0 (C-3), 140.0 (C-2), 170.0 (COO⁻), 177.5 (C-7)

Note: NMR data is referenced from early publications and may vary slightly with modern instrumentation and solvent conditions.

The ¹H NMR spectrum was particularly informative, revealing the presence of a hydroxyethyl (B10761427) side chain, evidenced by the doublet for the methyl group (H-8') and the corresponding quartet for the methine proton (H-8). The trans relationship between the protons on C-5 and C-6 was established by the small coupling constant (J=2.5 Hz).[2]

Chemical Degradation: Deconstructing the Molecule

To confirm the connectivity of the atoms and elucidate the nature of the side chains, controlled chemical degradation studies were performed.

Ozonolysis of N-acetylthienamycin methyl ester, followed by oxidative workup, yielded key fragments that helped to piece together the carbon skeleton. This experiment was crucial in identifying the five-membered ring fused to the β-lactam.

Experimental Protocol: Ozonolysis of N-acetylthienamycin methyl ester

  • A solution of N-acetylthienamycin methyl ester in a suitable solvent (e.g., methanol (B129727) or dichloromethane) is cooled to -78 °C.

  • A stream of ozone is bubbled through the solution until a blue color persists, indicating an excess of ozone.

  • The reaction mixture is purged with nitrogen or oxygen to remove excess ozone.

  • An oxidative workup is performed by adding an oxidizing agent, such as hydrogen peroxide, to convert the ozonide intermediate into carboxylic acids or ketones.

  • The resulting products are then isolated and characterized by spectroscopic methods (e.g., MS and NMR) to identify the fragments of the original molecule.

Catalytic hydrogenation of N-acetylthienamycin methyl ester resulted in the saturation of the double bond in the five-membered ring and the hydrogenolysis of the C-S bond, releasing the cysteaminyl side chain. This reaction confirmed the presence of the thioether linkage and the unsaturated nature of the bicyclic core.

Experimental Protocol: Catalytic Hydrogenation of N-acetylthienamycin methyl ester

  • N-acetylthienamycin methyl ester is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate.

  • A catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added to the solution.

  • The reaction mixture is placed under an atmosphere of hydrogen gas, usually at a pressure of 1-4 atmospheres.

  • The mixture is stirred at room temperature until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through a pad of celite.

  • The solvent is evaporated, and the resulting product is purified and analyzed to identify the changes in the molecule.

The logical workflow of the initial structure elucidation is depicted in the following diagram:

structure_elucidation Thienamycin (B194209) This compound Spectroscopy Spectroscopic Analysis (MS, IR, NMR) Thienamycin->Spectroscopy Degradation Chemical Degradation Thienamycin->Degradation Formula Molecular Formula: C₁₁H₁₆N₂O₄S Spectroscopy->Formula Functional_Groups Functional Groups: β-Lactam, Carboxylate, Hydroxyethyl, Thioether Spectroscopy->Functional_Groups Ozonolysis Ozonolysis Degradation->Ozonolysis Hydrogenation Catalytic Hydrogenation Degradation->Hydrogenation Connectivity Initial Connectivity Map Formula->Connectivity Functional_Groups->Connectivity Proposed_Structure Proposed Planar Structure Connectivity->Proposed_Structure Fragments Identified Fragments Ozonolysis->Fragments Side_Chains Confirmation of Side Chains Hydrogenation->Side_Chains Fragments->Proposed_Structure Side_Chains->Proposed_Structure

Figure 1: Logical workflow for the initial planar structure elucidation of this compound.

Defining the 3D Architecture: The Absolute Stereochemistry

With the planar structure established, the next critical step was to determine the absolute configuration of the three chiral centers at C-5, C-6, and C-8. This was achieved through a combination of X-ray crystallography on a derivative and by relating the stereochemistry to known compounds through total synthesis.

X-ray Crystallography of a Key Derivative

Due to the inherent instability of this compound, which hindered the growth of crystals suitable for X-ray diffraction, a more stable derivative, N-acetylthienamycin methyl ester, was synthesized. Single-crystal X-ray analysis of this derivative provided the unambiguous relative stereochemistry of the three chiral centers.

Experimental Protocol: Single-Crystal X-ray Diffraction of N-acetylthienamycin methyl ester

  • Crystallization: High-purity N-acetylthienamycin methyl ester is dissolved in a suitable solvent system (e.g., ethyl acetate/hexane) and allowed to slowly evaporate, or subjected to vapor diffusion with a non-solvent to promote the growth of single crystals.

  • Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions and displacement parameters are then refined to achieve the best fit between the observed and calculated diffraction data.

The X-ray analysis of N-acetylthienamycin methyl ester definitively established the trans configuration of the substituents on the β-lactam ring (H-5 and H-6) and the R configuration of the hydroxyethyl side chain relative to the rest of the molecule.

Total Synthesis: The Ultimate Confirmation

The absolute configuration of this compound was ultimately confirmed through its total synthesis from starting materials of known chirality. Several elegant and stereocontrolled total syntheses have been reported, all of which have corroborated the initially proposed structure and stereochemistry. These synthetic endeavors not only provided unequivocal proof of the molecule's architecture but also paved the way for the development of more stable and clinically useful carbapenem antibiotics.

The process of determining the absolute stereochemistry is outlined below:

stereochemistry_elucidation Proposed_Structure Proposed Planar Structure Derivative Synthesis of a Stable Derivative: N-acetylthienamycin methyl ester Proposed_Structure->Derivative Total_Synthesis Enantioselective Total Synthesis (from chiral pool starting materials) Proposed_Structure->Total_Synthesis Xray Single-Crystal X-ray Crystallography Derivative->Xray Relative_Stereo Relative Stereochemistry (5,6-trans; 8-R*) Xray->Relative_Stereo Absolute_Stereo Absolute Stereochemistry: (5R, 6S, 8R) Relative_Stereo->Absolute_Stereo Comparison Comparison of Synthetic and Natural Product Properties (Specific Rotation, CD, NMR) Total_Synthesis->Comparison Comparison->Absolute_Stereo

Figure 2: Workflow for the determination of the absolute stereochemistry of this compound.

The final elucidated structure of this compound is (5R,6S)-3-((2-aminoethyl)thio)-6-((1R)-1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.

thienamycin_structure Thienamycin caption This compound (5R, 6S, 8R)

Figure 3: The absolute configuration of this compound.

Conclusion

The elucidation of the structure and stereochemistry of this compound was a landmark achievement in natural product chemistry. It required a masterful interplay of spectroscopic techniques, classical chemical degradation methods, and ultimately, the definitive proof provided by X-ray crystallography and total synthesis. The journey to unravel its molecular architecture not only provided a deep understanding of this potent antibiotic but also laid the foundation for the design and synthesis of a multitude of life-saving carbapenem drugs that are indispensable in modern medicine. The story of thienamycin serves as a classic example of the rigorous scientific investigation required to bring a complex natural product from discovery to clinical significance.

References

An In-depth Technical Guide to the Mechanism of Action of (+)-Thienamycin on Penicillin-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Thienamycin, the prototypical carbapenem (B1253116) antibiotic, exerts its potent bactericidal activity by targeting and inactivating penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall biosynthesis. This guide provides a detailed examination of the mechanism of action of this compound, focusing on its interaction with PBPs. While specific kinetic data for this compound is limited in publicly available literature, this document synthesizes qualitative binding information for thienamycin (B194209) with quantitative data from closely related carbapenems to provide a comprehensive overview. Detailed experimental protocols for assessing thienamycin-PBP interactions and visualizations of the mechanism of action and experimental workflows are also presented.

Introduction

This compound is a naturally occurring β-lactam antibiotic produced by the soil bacterium Streptomyces cattleya. Its discovery was a landmark in antibiotic research due to its exceptionally broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including species resistant to other β-lactam antibiotics.[1] The unique carbapenem ring structure of thienamycin confers resistance to many bacterial β-lactamases. The primary mechanism of action of thienamycin, like other β-lactam antibiotics, is the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall.[2] This is achieved through the covalent inhibition of penicillin-binding proteins (PBPs).[3][2]

Mechanism of Action of this compound on Penicillin-Binding Proteins

The bactericidal effect of this compound is a direct consequence of its interaction with PBPs, which are membrane-bound enzymes that catalyze the final steps of peptidoglycan synthesis, specifically the transpeptidation reaction that cross-links the peptide side chains of the glycan strands.

Covalent Acylation of the PBP Active Site

The core of thienamycin's mechanism of action lies in its ability to act as a suicide inhibitor of PBPs. The strained β-lactam ring of thienamycin mimics the D-Ala-D-Ala substrate of the PBP transpeptidase. This allows thienamycin to enter the active site of the PBP, where a serine residue initiates a nucleophilic attack on the carbonyl carbon of the β-lactam ring. This results in the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate.[4] This acylation process effectively inactivates the PBP, halting its role in cell wall synthesis.

dot

Thienamycin Thienamycin PBP PBP Active Site (with Serine) Thienamycin->PBP Binding AcylEnzyme Stable Acyl-Enzyme Complex (Inactive) PBP->AcylEnzyme Acylation CellWall Peptidoglycan Cross-linking AcylEnzyme->CellWall Inhibition Lysis Cell Lysis CellWall->Lysis Disruption leads to cluster_prep Sample Preparation cluster_assay Competitive Binding Assay cluster_analysis Analysis prep1 Bacterial Culture prep2 Cell Lysis prep1->prep2 prep3 Membrane Isolation prep2->prep3 assay1 Incubate Membranes with Thienamycin prep3->assay1 assay2 Add Fluorescent Penicillin (Bocillin-FL) assay1->assay2 assay3 Terminate Reaction assay2->assay3 analysis1 SDS-PAGE assay3->analysis1 analysis2 Fluorescence Imaging analysis1->analysis2 analysis3 Quantification & IC50 Determination analysis2->analysis3

References

An In-Depth Technical Guide to the Biosynthetic Pathway of the Carbapenem Core in (+)-Thienamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Thienamycin, a potent broad-spectrum β-lactam antibiotic naturally produced by the soil bacterium Streptomyces cattleya, has served as a foundational scaffold for the development of modern carbapenem (B1253116) antibiotics. Its unique carbapenem core structure, characterized by a bicyclic system with a carbon atom at the C-1 position instead of the sulfur atom found in penicillins, confers remarkable resistance to most bacterial β-lactamases. Elucidating the biosynthetic pathway of this complex natural product is crucial for the advancement of synthetic biology approaches to produce novel and more effective carbapenem derivatives. This technical guide provides a comprehensive overview of the enzymatic steps involved in the construction of the this compound carbapenem core, supported by available quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Biosynthetic Gene Cluster and Key Precursors

The biosynthesis of this compound is orchestrated by a dedicated gene cluster (thn) in Streptomyces cattleya.[1] The assembly of the carbapenem core begins with simple primary metabolites: L-glutamate, which forms the five-membered pyrroline (B1223166) ring, and acetate (B1210297) (in the form of malonyl-CoA), which provides the carbons for the β-lactam ring.[2] The characteristic C6-hydroxyethyl side chain is derived from two successive methylations using S-adenosyl methionine (SAM), and the C2-thioether side chain originates from the stepwise degradation of coenzyme A (CoA).[2][3]

Core Biosynthetic Pathway

The formation of the carbapenem core of this compound can be dissected into three key stages: 1) formation of the carbapenam (B8450946) bicyclic core, 2) installation of the C6-hydroxyethyl side chain, and 3) attachment of the C2-cysteaminyl side chain.

Formation of the Carbapenam Bicyclic Core

The initial steps in thienamycin (B194209) biosynthesis are analogous to those of simple carbapenems and involve the concerted action of two key enzymes: ThnE (a carboxymethylproline synthase) and ThnM (a β-lactam synthetase).[4]

  • ThnE (Carboxymethylproline Synthase): This enzyme catalyzes the condensation of L-glutamate-5-semialdehyde and malonyl-CoA to form (2S,5S)-trans-carboxymethylproline.[5] ThnE is a member of the crotonase superfamily and its activity represents the first committed step in the pathway.

  • ThnM (β-Lactam Synthetase): Following the formation of carboxymethylproline, ThnM, an ATP-dependent enzyme, facilitates the intramolecular cyclization to form the characteristic four-membered β-lactam ring, resulting in the formation of the carbapenam bicyclic core.[4]

Installation of the C6-Hydroxyethyl Side Chain

The distinctive C6-hydroxyethyl side chain of thienamycin is installed through a series of methylation events catalyzed by a cobalamin-dependent radical S-adenosylmethionine (RSAM) enzyme, ThnK.

  • ThnK (Methyltransferase): This enzyme performs two sequential methyl transfers from S-adenosylmethionine (SAM) to the C6 position of a carbapenam intermediate.[6] This process is stereocontrolled and results in the formation of the ethyl side chain. The subsequent hydroxylation to form the hydroxyethyl (B10761427) group is catalyzed by an oxygenase, likely ThnQ or ThnG.

Attachment of the C2-Cysteaminyl Side Chain

The C2-thioether side chain is crucial for the biological activity of thienamycin. Its biosynthesis involves a unique pathway that utilizes coenzyme A as the sulfur donor, which is processed by a cascade of enzymes.[3][6]

  • ThnR, ThnH, and ThnT (CoA Degradation Enzymes): This trio of enzymes works in a stepwise manner to truncate coenzyme A.

    • ThnR , a Nudix hydrolase, cleaves CoA to 4'-phosphopantetheine.[3]

    • ThnH , a phosphatase, then removes the phosphate (B84403) group to yield pantetheine (B1680023).[3]

    • Finally, ThnT , an amidohydrolase, cleaves pantetheine to release cysteamine, the ultimate building block for the side chain.[3]

  • ThnL (Thioether Bond Formation): The radical SAM enzyme ThnL is responsible for catalyzing the formation of the C-S bond, attaching the pantetheine moiety to the C2 position of the carbapenam core.[3] Subsequent cleavage by ThnT would then generate the final cysteaminyl side chain.

  • ThnF (N-acetyltransferase): S. cattleya also produces N-acetylthienamycin. The enzyme ThnF is an N-acetyltransferase that can acetylate the primary amine of the cysteaminyl side chain.[6]

Quantitative Data

While extensive qualitative studies have elucidated the thienamycin biosynthetic pathway, quantitative kinetic data for many of the enzymes are still limited. The following table summarizes the available kinetic parameters for ThnE.

EnzymeSubstrateKM (mM)kcat (s-1)kcat/KM (M-1s-1)
ThnEMalonyl-CoA0.017 ± 0.0020.30 ± 0.0117,400 ± 2,100

Data obtained from studies on the homologous enzyme CarB, which shares functional equivalence with ThnE.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the thienamycin biosynthetic pathway.

Protocol 1: Coupled Enzyme Assay for CoA Truncation by ThnR, ThnH, and ThnT

This protocol is adapted from Freeman et al. (2008) and is used to monitor the stepwise degradation of Coenzyme A.

Materials:

  • Purified His-tagged ThnR, ThnH, and ThnT enzymes

  • Coenzyme A (CoA) solution (1 mM)

  • 50 mM Tris-HCl buffer (pH 7.5)

  • 100 mM MgCl2

  • CMQT (7-diethylamino-3-(4-maleimidylphenyl)-4-methylcoumarin) for thiol derivatization

  • Acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup: In a 500 µL microcentrifuge tube, combine the following:

    • 50 µL of 50 mM Tris-HCl (pH 7.5)

    • 5 µL of 100 mM MgCl2

    • 10 µL of 1 mM CoA

    • Purified enzymes (ThnR, ThnH, ThnT, individually or in combination, at appropriate concentrations determined empirically)

    • Add nuclease-free water to a final volume of 100 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 3 hours.

  • Thiol Derivatization:

    • Add 100 µL of a 1 mg/mL solution of CMQT in acetonitrile to the reaction mixture.

    • Incubate at room temperature for 1 hour in the dark to allow for complete derivatization of free thiols.

  • HPLC Analysis:

    • Centrifuge the derivatized sample at 14,000 x g for 10 minutes to pellet any precipitate.

    • Inject 50 µL of the supernatant onto a C18 HPLC column.

    • Elute with a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). A typical gradient is 10-90% B over 30 minutes.

    • Monitor the elution profile at the excitation and emission wavelengths appropriate for CMQT (e.g., ~400 nm excitation and ~480 nm emission).

    • Identify the products (4'-phosphopantetheine, pantetheine, and cysteamine) by comparing their retention times to authentic standards derivatized with CMQT.

Protocol 2: Gene Disruption in Streptomyces cattleya via Homologous Recombination

This protocol provides a general framework for generating gene knockouts in the thn cluster, adapted from methods described for Streptomyces.

Materials:

  • Streptomyces cattleya wild-type strain

  • E. coli strain for plasmid construction and conjugation (e.g., ET12567/pUZ8002)

  • A suitable E. coli-Streptomyces shuttle vector with a temperature-sensitive replicon (e.g., pKC1139) or a suicide vector.

  • An antibiotic resistance cassette (e.g., apramycin (B1230331) resistance, aac(3)IV)

  • Restriction enzymes, T4 DNA ligase, and other standard molecular biology reagents.

  • Media for E. coli and Streptomyces growth and selection (e.g., LB, ISP4, R2YE).

Procedure:

  • Construction of the Disruption Vector:

    • Amplify by PCR two fragments of ~1.5-2 kb corresponding to the upstream ('left arm') and downstream ('right arm') regions flanking the target gene in the thn cluster.

    • Clone the left and right arms into the shuttle or suicide vector on either side of the antibiotic resistance cassette. The orientation of the arms should be in the same direction as they are in the genome.

    • Verify the sequence of the final construct.

  • Intergeneric Conjugation:

    • Transform the disruption vector into the donor E. coli strain.

    • Grow the E. coli donor strain and the recipient S. cattleya strain to mid-log phase.

    • Mix the donor and recipient cultures and plate them on a suitable mating medium (e.g., ISP4 agar).

    • Incubate at a permissive temperature (e.g., 30°C) to allow conjugation to occur.

  • Selection of Exconjugants and Single Crossovers:

    • Overlay the mating plates with an appropriate antibiotic to select for S. cattleya exconjugants that have integrated the plasmid (e.g., nalidixic acid to counter-select E. coli and the antibiotic corresponding to the resistance cassette on the vector).

    • Incubate at a non-permissive temperature (e.g., 39°C) for vectors with a temperature-sensitive replicon to select for single-crossover homologous recombination events.

  • Selection of Double Crossovers:

    • Culture the single-crossover mutants in non-selective liquid medium for several rounds of growth to allow for the second crossover event to occur.

    • Plate the culture onto a medium that selects for the loss of the vector backbone (e.g., by replica plating to identify colonies that have lost the vector-borne resistance marker but retained the cassette resistance).

  • Verification of Gene Disruption:

    • Confirm the gene disruption by PCR using primers that flank the targeted gene. The PCR product from the mutant should be larger than the wild-type product due to the insertion of the resistance cassette.

    • Further confirmation can be obtained by Southern blot analysis.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the thienamycin biosynthetic pathway and the experimental workflows used to study it.

Thienamycin_Biosynthesis cluster_precursors Primary Metabolites cluster_core Carbapenam Core Formation cluster_sidechains Side Chain Modifications L-Glutamate L-Glutamate L-Glutamate-5-semialdehyde L-Glutamate-5-semialdehyde L-Glutamate->L-Glutamate-5-semialdehyde Malonyl-CoA Malonyl-CoA Carboxymethylproline Carboxymethylproline Malonyl-CoA->Carboxymethylproline S-Adenosyl Methionine S-Adenosyl Methionine Coenzyme A Coenzyme A 4'-Phosphopantetheine 4'-Phosphopantetheine Coenzyme A->4'-Phosphopantetheine ThnR L-Glutamate-5-semialdehyde->Carboxymethylproline ThnE Carbapenam Core Carbapenam Core Carboxymethylproline->Carbapenam Core ThnM C6-Methylated Intermediate C6-Methylated Intermediate Carbapenam Core->C6-Methylated Intermediate ThnK, SAM C6-Ethyl Intermediate C6-Ethyl Intermediate C6-Methylated Intermediate->C6-Ethyl Intermediate ThnK, SAM C6-Hydroxyethyl Carbapenam C6-Hydroxyethyl Carbapenam C6-Ethyl Intermediate->C6-Hydroxyethyl Carbapenam ThnQ/ThnG C2-Pantetheinyl Carbapenam C2-Pantetheinyl Carbapenam C6-Hydroxyethyl Carbapenam->C2-Pantetheinyl Carbapenam ThnL, Pantetheine Pantetheine Pantetheine 4'-Phosphopantetheine->Pantetheine ThnH Cysteamine Cysteamine Pantetheine->Cysteamine ThnT This compound This compound C2-Pantetheinyl Carbapenam->this compound ThnT

Biosynthetic pathway of the carbapenem core in this compound.

Gene_Disruption_Workflow cluster_vector Vector Construction cluster_conjugation Intergeneric Conjugation cluster_selection Selection of Mutants cluster_verification Verification Amplify Flanking Regions Amplify Flanking Regions Clone into Vector Clone into Vector Amplify Flanking Regions->Clone into Vector Ligation Transform into E. coli Transform into E. coli Clone into Vector->Transform into E. coli Insert Resistance Cassette Insert Resistance Cassette Insert Resistance Cassette->Clone into Vector Conjugate with S. cattleya Conjugate with S. cattleya Transform into E. coli->Conjugate with S. cattleya Select for Single Crossover Select for Single Crossover Conjugate with S. cattleya->Select for Single Crossover Select for Double Crossover Select for Double Crossover Select for Single Crossover->Select for Double Crossover Non-selective growth PCR Screening PCR Screening Select for Double Crossover->PCR Screening Southern Blot Analysis Southern Blot Analysis PCR Screening->Southern Blot Analysis Verified Mutant Verified Mutant Southern Blot Analysis->Verified Mutant

Workflow for gene disruption in Streptomyces cattleya.

Conclusion

The biosynthesis of the this compound carbapenem core is a complex and fascinating process involving a suite of specialized enzymes that catalyze unique chemical transformations. While the overall pathway has been largely elucidated, further quantitative characterization of the individual enzymes is needed to fully understand the catalytic efficiencies and regulatory mechanisms that govern the production of this potent antibiotic. The detailed experimental protocols and visual guides provided herein serve as a valuable resource for researchers aiming to further investigate this important biosynthetic pathway, with the ultimate goal of harnessing its components for the development of new and improved carbapenem antibiotics.

References

(+)-Thienamycin as a Lead Compound for Semi-Synthetic Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of (+)-Thienamycin and its pivotal role as a lead compound in the development of a class of potent semi-synthetic antibiotics known as carbapenems. We will delve into the structure-activity relationships, mechanism of action, and the chemical evolution from the unstable natural product to clinically successful drugs like imipenem, meropenem (B701), ertapenem, and doripenem (B194130). This guide includes detailed experimental protocols, comparative quantitative data, and visualizations to facilitate a comprehensive understanding of this important class of antibacterial agents.

Introduction: The Discovery and Promise of this compound

Discovered in 1976 from the fermentation broths of Streptomyces cattleya, this compound was identified as a novel β-lactam antibiotic with an exceptionally broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its unique carbapenem (B1253116) core structure, distinct from penicillins and cephalosporins, conferred remarkable resistance to hydrolysis by most bacterial β-lactamases, a common mechanism of antibiotic resistance.[2] Thienamycin demonstrated potent bactericidal activity by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[3]

However, the initial promise of Thienamycin as a clinical agent was hampered by its inherent chemical instability in both solution and solid-state.[1][2] This instability, primarily due to the reactive primary amine in its side chain, led to rapid degradation and made formulation and administration challenging. This critical drawback spurred extensive research into semi-synthetic modifications of the Thienamycin scaffold to enhance stability while retaining or improving its potent antibacterial properties.

The Evolution to Stability and Efficacy: Semi-Synthetic Carbapenems

The primary goals for the semi-synthetic derivatization of Thienamycin were to improve chemical stability, enhance the spectrum of activity, and overcome metabolic inactivation in the body. This led to the development of several clinically significant carbapenems.

Imipenem: The First Clinically Successful Carbapenem

To address the chemical instability of Thienamycin, the primary amine was modified to a less nucleophilic N-formimidoyl group, resulting in the creation of Imipenem . This modification yielded a crystalline, more stable compound with a broader spectrum of activity than the parent molecule.[2] However, Imipenem was found to be susceptible to hydrolysis by human renal dehydropeptidase-I (DHP-1), an enzyme located in the brush border of the kidneys.[1] This rapid metabolism led to low urinary concentrations of the active drug. To counteract this, Imipenem is co-administered with Cilastatin , a specific DHP-1 inhibitor, which prevents its degradation and ensures therapeutic efficacy.[1]

Meropenem, Ertapenem, and Doripenem: Second-Generation Carbapenems

Subsequent research focused on developing carbapenems with inherent stability to DHP-1, eliminating the need for a co-administered inhibitor. This led to the development of second-generation carbapenems:

  • Meropenem features a 1-β-methyl group on the carbapenem nucleus, which confers stability against DHP-1 hydrolysis.[4] It exhibits a broader spectrum of activity against Gram-negative bacteria compared to Imipenem.

  • Ertapenem is characterized by a long side chain that promotes high protein binding, resulting in a longer plasma half-life that allows for once-daily dosing.[5] Its spectrum is more focused on common community-acquired pathogens and many anaerobic bacteria but is less active against Pseudomonas aeruginosa and Acinetobacter species.[5]

  • Doripenem also possesses a 1-β-methyl group for DHP-1 stability and demonstrates potent activity against a wide range of Gram-negative pathogens, including Pseudomonas aeruginosa.[6]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Carbapenems, like other β-lactam antibiotics, exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall. They act as irreversible inhibitors of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall. The inhibition of PBPs leads to the weakening of the cell wall, ultimately causing cell lysis and bacterial death. The broad spectrum of carbapenems is attributed to their ability to penetrate the outer membrane of Gram-negative bacteria and their high affinity for a wide range of PBPs.

Mechanism_of_Action cluster_bacterium Bacterial Cell Carbapenem Carbapenem Antibiotic Porin Porin Channel Carbapenem->Porin Entry OuterMembrane Outer Membrane (Gram-negative) PeriplasmicSpace Periplasmic Space Porin->PeriplasmicSpace PBP Penicillin-Binding Proteins (PBPs) PeriplasmicSpace->PBP Binding and Inhibition CellWall Cell Wall Synthesis (Peptidoglycan cross-linking) PBP->CellWall Inhibits CellLysis Cell Lysis and Bacterial Death CellWall->CellLysis Disruption leads to MIC_Determination_Workflow Start Start PrepareAntibiotics Prepare Serial Dilutions of Carbapenems in Microtiter Plates Start->PrepareAntibiotics PrepareInoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->PrepareInoculum InoculatePlates Inoculate Microtiter Plates with Bacterial Suspension PrepareAntibiotics->InoculatePlates PrepareInoculum->InoculatePlates Incubate Incubate Plates (35-37°C, 16-20h) InoculatePlates->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End Imipenem_Synthesis_Pathway Thienamycin_Precursor Thienamycin Precursor (Carboxyl Protected) Protected_Imipenem Protected Imipenem (N-formimidoyl, Carboxyl Protected) Thienamycin_Precursor->Protected_Imipenem Amine Formylation Formylating_Agent Formylating Agent (e.g., Benzyl Formimidate HCl) Formylating_Agent->Protected_Imipenem Imipenem Imipenem Protected_Imipenem->Imipenem Deprotection Hydrogenation Catalytic Hydrogenation (e.g., H2, Pd/C) Hydrogenation->Imipenem

References

An In-depth Technical Guide on the Core Initial Isolation and Purification Challenges of (+)-Thienamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the significant hurdles encountered during the initial isolation and purification of (+)-Thienamycin, a potent broad-spectrum β-lactam antibiotic produced by the bacterium Streptomyces cattleya. The information presented herein is compiled from foundational research and serves as a comprehensive resource for understanding the complexities of bringing this highly active but notoriously unstable molecule from a fermentation broth to a purified state.

Core Challenges in Thienamycin (B194209) Isolation and Purification

The primary difficulties in obtaining pure this compound stem from two key factors: its inherent chemical instability and the low titers achieved during fermentation. These challenges necessitated the development of rapid and mild purification techniques to minimize degradation.

1. Chemical Instability:

This compound is highly susceptible to degradation under various conditions, making its isolation a race against time. The principal instability issues are:

  • pH Sensitivity: The β-lactam ring of Thienamycin is exceptionally sensitive to hydrolysis, particularly at pH values above 8.[1] This necessitates careful pH control throughout the entire extraction and purification process, favoring neutral to slightly acidic conditions.

  • Nucleophilic Attack: The molecule is reactive towards nucleophiles. This includes external nucleophiles like hydroxylamine (B1172632) and cysteine, as well as self-inactivation through an intermolecular reaction where the primary amine of one thienamycin molecule attacks the β-lactam ring of another.[1] This latter reaction leads to accelerated degradation at higher concentrations.

  • Instability in Concentrated Solutions: The instability of thienamycin is exacerbated in concentrated solutions and in the solid state, posing a significant challenge for final product formulation and storage. This inherent instability was a major driver for the development of more stable derivatives like imipenem.

2. Low Fermentation Titers:

Streptomyces cattleya produces this compound at very low concentrations in fermentation broths.[2] This low yield requires the processing of large volumes of culture broth to obtain even small quantities of the antibiotic, further complicating the purification process and increasing the potential for degradation over extended processing times.

Initial Isolation and Purification Protocol

The initial successful isolation of this compound from Streptomyces cattleya fermentation broth involved a multi-step chromatographic process designed to be both rapid and mild to preserve the integrity of the antibiotic. The general workflow is outlined below.

Experimental Workflow for Thienamycin Purification

Thienamycin_Purification_Workflow Fermentation_Broth Fermentation Broth (Streptomyces cattleya) Filtration Filtration/Centrifugation Fermentation_Broth->Filtration Cell Removal Clarified_Broth Clarified Broth Filtration->Clarified_Broth Dowex50_1 Cation Exchange Chromatography (Dowex 50) Clarified_Broth->Dowex50_1 Adsorption Dowex1 Anion Exchange Chromatography (Dowex 1) Dowex50_1->Dowex1 Elution & Further Purification Dowex50_2 Second Cation Exchange Chromatography (Dowex 50) Dowex1->Dowex50_2 Pass-through BioGelP2 Size Exclusion Chromatography (Bio-Gel P2) Dowex50_2->BioGelP2 Further Chromatography XAD2 Adsorption Chromatography / Desalting (XAD-2) BioGelP2->XAD2 Final Purification Purified_Thienamycin Purified this compound XAD2->Purified_Thienamycin Desalting & Lyophilization

Caption: A flowchart illustrating the multi-step chromatographic process for the initial isolation and purification of this compound.

Detailed Methodologies for Key Experiments:

While precise, step-by-step protocols with buffer recipes and flow rates are not extensively detailed in the seminal literature, the principles of each purification stage can be described.

Step 1: Initial Capture by Cation Exchange Chromatography

  • Principle: Thienamycin is zwitterionic.[1] At a suitable pH, it carries a net positive charge, allowing it to bind to a cation exchange resin.

  • Methodology:

    • The clarified fermentation broth is adjusted to a slightly acidic pH.

    • The broth is passed through a column packed with a strong cation exchange resin, such as Dowex 50.[1]

    • Thienamycin binds to the resin, while many anionic and neutral impurities are washed through.

    • The bound thienamycin is then eluted from the column, likely using a buffer with an increased ionic strength or a higher pH.

Step 2: Anion Exchange Chromatography for Impurity Removal

  • Principle: This step is primarily for the removal of remaining anionic impurities.

  • Methodology:

    • The eluate from the first cation exchange step is passed through a column containing an anion exchange resin, such as Dowex 1.[1]

    • Under the chosen pH conditions, thienamycin does not bind to the anion exchanger and passes through, while negatively charged impurities are retained.

Step 3: Second Cation Exchange Chromatography

  • Principle: This step serves as a further purification and concentration step.

  • Methodology: The pass-through from the anion exchange column is subjected to another round of cation exchange chromatography on Dowex 50.[1]

Step 4: Size Exclusion Chromatography

  • Principle: This technique, also known as gel filtration, separates molecules based on their size.

  • Methodology:

    • The partially purified thienamycin is concentrated and applied to a size exclusion column, such as Bio-Gel P2.[1]

    • Molecules are eluted in order of decreasing size. This step is effective at removing smaller or larger molecular weight impurities.

Step 5: Final Purification and Desalting

  • Principle: Adsorption chromatography on a polymeric adsorbent is used for final purification and to remove salts from the buffer systems used in previous steps.

  • Methodology:

    • The thienamycin-containing fractions from the size exclusion step are passed through a column of a polymeric adsorbent resin like XAD-2.[1]

    • After washing the column to remove salts, the purified thienamycin is eluted, often with a mild organic solvent mixture.

    • The final product is typically obtained as a solid by lyophilization.

Quantitative Data Summary

Purification StepKey ParameterExpected OutcomeQuantitative Data (Yield/Purity)
FermentationTiterLow (e.g., in the µg/mL to low mg/L range)Not consistently reported
Cation Exchange (1st)Binding and ElutionCapture of ThienamycinData not available
Anion ExchangeFlow-throughRemoval of anionic impuritiesData not available
Cation Exchange (2nd)Re-binding and ElutionFurther purification and concentrationData not available
Size ExclusionElution VolumeSeparation by sizeData not available
Adsorption/DesaltingElutionFinal purification and salt removalData not available

Caption: Summary of the purification steps for this compound and the lack of publicly available quantitative performance data.

Logical Relationships in Purification Challenges

The interplay between the inherent instability of thienamycin and the low fermentation titers creates a significant challenge for process development.

Logical Relationship of Thienamycin Purification Challenges

Thienamycin_Challenges Low_Titer Low Fermentation Titer Large_Volume Large Broth Volume Processing Low_Titer->Large_Volume Long_Processing Extended Processing Time Large_Volume->Long_Processing Degradation Product Degradation Long_Processing->Degradation Instability Chemical Instability (pH, Concentration) Instability->Degradation Low_Yield Low Overall Yield Degradation->Low_Yield

Caption: A diagram illustrating how low fermentation titers and chemical instability collectively contribute to the low overall yield of purified this compound.

References

The In Vitro Efficacy of (+)-Thienamycin Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Discovered in 1976 from the soil bacterium Streptomyces cattleya, (+)-Thienamycin was the first of the naturally occurring carbapenem (B1253116) antibiotics to be identified.[1][2] It is recognized as one of the most potent naturally produced antibiotics known.[1][2] Thienamycin (B194209) exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many isolates resistant to other antibiotics.[3][4] A key feature of thienamycin is its resistance to hydrolysis by many bacterial β-lactamase enzymes, which are a common cause of resistance to penicillin and cephalosporin (B10832234) antibiotics.[1][2][5] This guide provides a detailed overview of the in vitro efficacy, mechanism of action, and experimental evaluation of this compound against clinically relevant Gram-negative bacteria.

Mechanism of Action

The primary antibacterial action of thienamycin is the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1][2][5] This mechanism is similar to other β-lactam antibiotics like penicillins and cephalosporins. Thienamycin covalently binds to and inactivates Penicillin-Binding Proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan assembly, such as transpeptidation and transglycosylation.

In Gram-negative bacteria like Escherichia coli, thienamycin demonstrates a strong affinity for multiple PBPs. It preferentially binds to PBP-1 and PBP-2, both of which are critical for the elongation of the cell wall.[1][5] It also shows high affinity for PBPs 4, 5, and 6.[6][7] The binding to PBP-2 is particularly significant, as it leads to the formation of large, osmotically unstable round cells, which subsequently lyse.[6][7] While it binds to most major PBPs, thienamycin has a lower affinity for PBP-3, an enzyme involved in septum formation during cell division.[6][8] This multi-target profile contributes to its potent bactericidal activity and broad spectrum.

Thienamycin_Mechanism cluster_outside Periplasmic Space cluster_membrane Inner Membrane cluster_process Bacterial Process Thienamycin This compound Porin Porin Channel Thienamycin->Porin Entry PBP1 PBP-1 Porin->PBP1 PBP2 PBP-2 Porin->PBP2 High Affinity PBP_other Other PBPs (4, 5, 6) Porin->PBP_other Inhibition Inhibition of Peptidoglycan Synthesis PBP1->Inhibition PBP2->Inhibition PBP_other->Inhibition Lysis Cell Wall Weakening & Cell Lysis Inhibition->Lysis

Mechanism of this compound action against Gram-negative bacteria.

In Vitro Efficacy Data

Thienamycin has demonstrated potent in vitro activity against a wide range of Gram-negative bacteria. Its efficacy is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[9][10]

Studies have shown that thienamycin is highly active against resistant Gram-negative bacilli.[11] In one study, concentrations of 8 µg/ml or less were sufficient to inhibit 354 out of 382 tested strains of Gram-negative aerobic bacteria.[12] Another broad-spectrum evaluation found that all tested isolates were inhibited at concentrations of 25 µg/ml or less, with the exception of some Enterobacter spp. and Serratia marcescens isolates.[3][4]

Table 1: Summary of Minimum Inhibitory Concentration (MIC) Data for this compound against Gram-Negative Bacteria

Bacterial Group / SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
EnterobacteriaceaeNot Specified≤0.05 - >8.00.21.6[4]
Escherichia coliNot Specified≤0.05 - 0.80.20.2[4]
Klebsiella pneumoniaeNot Specified0.1 - 0.40.20.4[4]
Enterobacter spp.Not Specified0.1 - >8.00.4>8.0[4]
Serratia marcescensNot Specified0.2 - >8.00.83.2[4]
Proteus mirabilisNot Specified0.4 - 1.60.80.8[4]
Indole-positive ProteusNot Specified0.2 - 1.60.40.8[4]
Pseudomonas aeruginosaNot Specified0.1 - >8.00.83.2[4]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

The determination of in vitro efficacy, primarily through MIC testing, is a standardized process crucial for antibiotic evaluation. The broth microdilution method is a commonly used technique.

Protocol: Broth Microdilution MIC Assay

This protocol outlines the standard procedure for determining the MIC of thienamycin against a target Gram-negative bacterium.

  • Preparation of Thienamycin Stock Solution:

    • Accurately weigh a sample of pure this compound powder.

    • Dissolve it in a suitable solvent (e.g., buffer or water) to create a high-concentration stock solution. The stability of thienamycin in solution must be considered; fresh preparations are often required.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in a sterile saline or broth solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Use a sterile 96-well microtiter plate.

    • Dispense a specified volume (e.g., 50 µL) of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well.

    • Add a corresponding volume of the thienamycin stock solution to the first well and mix.

    • Perform a two-fold serial dilution by transferring a set volume (e.g., 50 µL) from the first well to the second, and so on, across the desired concentration range. Discard the final transfer volume.

  • Inoculation:

    • Add a specified volume (e.g., 50 µL) of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only, no inoculum).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.

  • Reading the MIC:

    • Following incubation, examine the plate for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of thienamycin in which there is no visible growth.[10][13]

MIC_Workflow A 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) C 3. Inoculate Wells with Standardized Bacteria A->C B 2. Prepare Serial Dilutions of this compound in 96-Well Plate B->C D 4. Include Growth Control (No Antibiotic) and Sterility Control (No Bacteria) C->D E 5. Incubate Plate (16-20 hours at 37°C) D->E F 6. Read Results: Observe Wells for Turbidity E->F G 7. Determine MIC: Lowest Concentration with No Visible Growth F->G

References

Methodological & Application

Application Notes and Protocols for Assessing the In Vitro Antibacterial Activity of (+)-Thienamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro antibacterial activity of (+)-Thienamycin, a potent broad-spectrum carbapenem (B1253116) antibiotic. The methodologies described herein are based on established standards for antimicrobial susceptibility testing, primarily focusing on the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Introduction

This compound, a naturally occurring β-lactam antibiotic isolated from Streptomyces cattleya, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It is known for its high potency and resistance to many bacterial β-lactamase enzymes.[1] Accurate and reproducible assessment of its in vitro antibacterial activity is crucial for preclinical development and for understanding its potential clinical applications. The protocols detailed below follow the principles outlined by the Clinical and Laboratory Standards Institute (CLSI), ensuring data reliability and comparability.[2]

Key Concepts

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[4] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[4]

Data Presentation: In Vitro Activity of Thienamycin (B194209) and its Derivative Imipenem

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for Thienamycin and its more stable derivative, N-formimidoyl thienamycin (Imipenem), against a range of clinically relevant bacteria. It is important to note that while Imipenem is a derivative of Thienamycin, their activities may not be identical.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Imipenem against Selected Bacterial Strains

Bacterial SpeciesStrainAntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureusMethicillin-SusceptibleImipenem≤0.03 - 0.1250.030.06
Staphylococcus aureusMethicillin-ResistantImipenem≤0.03 - >128132
Enterococcus faecalisClinical IsolatesImipenem0.5 - 41.5-
Escherichia coliClinical IsolatesImipenem≤0.125 - 40.250.5
Pseudomonas aeruginosaClinical IsolatesImipenem≤0.125 - >12828
Klebsiella pneumoniaeClinical IsolatesImipenem≤0.125 - 10.250.5

Note: Data for Imipenem is presented as a surrogate for this compound due to its greater stability and more extensive characterization in the literature. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 2: Minimum Bactericidal Concentration (MBC) of this compound and Imipenem against Selected Bacterial Strains

Bacterial SpeciesStrainAntibioticMBC (µg/mL)
Staphylococcus aureusMethicillin-SusceptibleImipenem0.06 - 0.25
Enterococcus faecalisClinical IsolatesImipenem≥128
Escherichia coliClinical IsolatesImipenem0.5 - 1
Pseudomonas aeruginosaClinical IsolatesImipenem4 - 16

Note: MBC data is often more variable than MIC data. The presented values are representative ranges from published studies.

Experimental Protocols

The following are detailed protocols for determining the MIC and MBC of this compound using the broth microdilution method, in accordance with CLSI guidelines.[2]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

1. Materials

  • This compound (or a stable derivative like Imipenem)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35 ± 2°C)

2. Inoculum Preparation

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used for more precise adjustment.

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antibiotic Dilutions

  • Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

  • Perform serial two-fold dilutions of the antibiotic in CAMHB in the 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should be selected to encompass the expected MIC of the test organism.

4. Inoculation and Incubation

  • Inoculate each well (except for the sterility control well) with 100 µL of the prepared bacterial inoculum, resulting in a final volume of 200 µL per well.

  • Include the following controls on each plate:

    • Growth Control: Wells containing only inoculated broth (no antibiotic).

    • Sterility Control: Wells containing only uninoculated broth.

  • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results

  • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

1. Materials

  • Microtiter plate from the completed MIC test

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Calibrated loops or sterile pipette tips

  • Incubator (35 ± 2°C)

2. Procedure

  • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).[3]

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, withdraw a 10 µL or 100 µL aliquot from each of these wells.

  • Subculture the aliquot onto a properly labeled MHA plate.

  • Also, plate an aliquot from the growth control well (after appropriate dilution) to determine the initial bacterial concentration at the start of the experiment.

  • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

3. Interpretation of Results

  • After incubation, count the number of colonies (CFU) on each MHA plate.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[4]

Visualizations

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of this compound B->C D Incubate at 35°C for 16-20 hours C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Workflow for MBC Determination

MBC_Workflow cluster_mic From MIC Test cluster_subculture Subculturing cluster_analysis Analysis A Select Wells with No Growth (MIC and higher concentrations) B Aliquot from Wells to Antibiotic-Free Agar Plates A->B C Incubate at 35°C for 18-24 hours B->C D Count Colonies (CFU) C->D E Determine MBC (≥99.9% killing) D->E

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Relationship between MIC and MBC

MIC_MBC_Relationship MIC Minimum Inhibitory Concentration (MIC) Inhibits Growth MBC Minimum Bactericidal Concentration (MBC) Kills Bacteria MIC->MBC Subculture to determine killing Bacteriostatic Bacteriostatic Effect (MBC/MIC > 4) MBC->Bacteriostatic Bactericidal Bactericidal Effect (MBC/MIC ≤ 4) MBC->Bactericidal

References

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of (+)-Thienamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the analysis of the potent carbapenem (B1253116) antibiotic, (+)-Thienamycin, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following sections provide detailed methodologies for sample preparation, data acquisition, and interpretation, along with tabulated spectral data and visual representations of experimental workflows and the mechanism of action.

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is a powerful technique for the structural elucidation of this compound in solution. This section provides the characteristic ¹H and ¹³C NMR data and a detailed protocol for acquiring high-quality spectra.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound recorded in deuterium (B1214612) oxide (D₂O).

Table 1: ¹H NMR Data of this compound in D₂O [1]

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-54.20m
H-63.39dd2.9, 6.8
H-84.20m
CH₃-91.27d6.8
CH₂-4,11,123.15m

NMR spectra were recorded at 100 MHz in D₂O; chemical shifts are given in parts per million downfield from internal DSS.[1]

Table 2: ¹³C NMR Data of this compound in D₂O [1]

CarbonChemical Shift (δ, ppm)
C-2132.8
C-3137.6
C-429.4
C-553.3
C-665.8 or 65.9
C-7166.1
C-865.9 or 65.8
C-921.0
C-10180.3
C-1139.6
C-1240.1

¹³C NMR spectra were recorded at 20 MHz in buffered (pD 6.8) D₂O solution at 10 °C; chemical shifts are given relative to internal dioxane at 67.4 ppm.[1]

Experimental Protocol for NMR Analysis

This protocol outlines the steps for preparing a sample of this compound and acquiring ¹H and ¹³C NMR spectra.

1.2.1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Deuterium oxide (D₂O) is the recommended solvent for this compound due to its zwitterionic nature at pH 7.[2] Ensure the D₂O is of high isotopic purity.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of this compound in 0.5-0.7 mL of D₂O is recommended. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg in the same volume of D₂O is advisable.

  • Internal Standard: For accurate chemical shift referencing, an internal standard can be used. Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) are suitable for aqueous solutions.

  • Sample Filtration: To ensure high-resolution spectra, filter the final solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • pH Adjustment: The chemical shifts of this compound can be pH-dependent. For consistency, it is recommended to use a buffered D₂O solution (e.g., phosphate (B84403) buffer) to maintain a constant pD, ideally around 6.8.[1]

1.2.2. NMR Instrument Parameters

The following are suggested starting parameters for a standard NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments) is typically sufficient.

  • Acquisition Time (AQ): ~2-3 seconds.

  • Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, a longer delay of at least 5 times the longest T₁ of interest should be used.

  • Number of Scans (NS): 16-64 scans, depending on the sample concentration.

  • Spectral Width (SW): A spectral width of 10-12 ppm is generally adequate.

  • Temperature: Maintain a constant temperature, for example, 298 K (25 °C).

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) enhancement (e.g., zgpg30 on Bruker instruments) is recommended for routine spectra. For quantitative analysis, an inverse-gated decoupling sequence (e.g., zgig) should be used to suppress the NOE.

  • Acquisition Time (AQ): ~1-1.5 seconds.

  • Relaxation Delay (D1): 2-5 seconds. Due to the longer relaxation times of quaternary carbons, a longer delay is often necessary for accurate integration.

  • Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Spectral Width (SW): A spectral width of ~200-220 ppm is typically sufficient to cover the expected chemical shift range.

  • Decoupling: Broadband proton decoupling (e.g., WALTZ-16) should be applied during acquisition to simplify the spectrum.

1.2.3. Data Processing

  • Apodization: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

  • Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the internal standard (e.g., DSS at 0.00 ppm for ¹H) or the residual solvent peak.

  • Integration: Integrate the peaks to determine the relative number of protons or carbons.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Weigh this compound Prep2 Dissolve in D₂O with internal standard Prep1->Prep2 Prep3 Adjust pD with buffer Prep2->Prep3 Prep4 Filter into NMR tube Prep3->Prep4 Acq1 Insert sample into spectrometer Prep4->Acq1 Transfer Acq2 Lock and shim Acq1->Acq2 Acq3 Set acquisition parameters (¹H & ¹³C) Acq2->Acq3 Acq4 Acquire FID Acq3->Acq4 Proc1 Fourier Transform Acq4->Proc1 Process Proc2 Phase and baseline correction Proc1->Proc2 Proc3 Reference spectrum Proc2->Proc3 Proc4 Peak integration and analysis Proc3->Proc4

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis.

Mass Spectral Data

Table 3: High-Resolution Mass Spectrometry Data of this compound

IonCalculated m/zObserved m/z
[M+H]⁺273.0909273

The molecular weight of Thienamycin (B194209) is 272.32 g/mol .[1] The field-desorption mass spectrum shows a prominent MH⁺ peak at m/z 273.[1]

Experimental Protocol for Mass Spectrometry Analysis

This protocol describes the analysis of this compound using Electrospray Ionization (ESI) coupled with a mass spectrometer.

2.2.1. Sample Preparation

  • Solvent Selection: A mixture of water and a volatile organic solvent such as acetonitrile (B52724) or methanol (B129727) is suitable for ESI-MS. A typical starting point is 50:50 (v/v) water:acetonitrile.

  • Concentration: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL. For direct infusion, dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Additives: To promote protonation in the positive ion mode, a small amount of a volatile acid, such as 0.1% formic acid, can be added to the final solution.

  • Purity: Ensure the sample is free from non-volatile salts (e.g., NaCl, phosphate buffers) as they can suppress the analyte signal and contaminate the instrument. If necessary, desalt the sample using a suitable technique like solid-phase extraction (SPE).

2.2.2. Mass Spectrometry Instrument Parameters (Positive Ion ESI)

The following are general parameters that should be optimized for the specific instrument being used.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

  • Capillary Voltage: 3.0 - 4.5 kV.

  • Cone Voltage/Fragmentor Voltage: 20 - 40 V (a lower voltage is used for observing the intact molecular ion, while a higher voltage can induce in-source fragmentation).

  • Nebulizing Gas (N₂) Flow Rate: Adjust according to the instrument manufacturer's recommendations.

  • Drying Gas (N₂) Flow Rate and Temperature: Optimize to ensure efficient desolvation without thermal degradation of the analyte. A typical temperature range is 250-350 °C.

  • Mass Range: Scan a mass range that includes the expected molecular ion, for example, m/z 50-500.

  • For MS/MS:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion of Thienamycin (m/z 273.1).

    • Collision Gas: Argon is typically used.

    • Collision Energy: Varies depending on the instrument and the desired degree of fragmentation. A collision energy ramp (e.g., 10-40 eV) can be used to observe a range of fragment ions.

2.2.3. Expected Fragmentation Pattern

Experimental Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Prep1 Dissolve this compound in Water/Acetonitrile Prep2 Add 0.1% Formic Acid Prep1->Prep2 Prep3 Dilute to final concentration Prep2->Prep3 Ana1 Infuse sample into ESI source Prep3->Ana1 Inject Ana2 Acquire full scan MS spectrum Ana1->Ana2 Ana3 Select [M+H]⁺ for MS/MS Ana2->Ana3 Ana4 Acquire product ion spectrum Ana3->Ana4 Data1 Determine accurate mass Ana4->Data1 Interpret Data2 Analyze fragmentation pattern Data1->Data2 Data3 Confirm structure Data2->Data3

Caption: Workflow for MS analysis of this compound.

Mechanism of Action: Interaction with Penicillin-Binding Proteins (PBPs)

This compound exerts its antibacterial effect by inhibiting bacterial cell wall synthesis.[1][2] This is achieved through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs).[1][2] In Escherichia coli, thienamycin shows a high affinity for PBPs 1, 2, 4, 5, and 6, with a lower affinity for PBP-3. The preferential binding to PBP-1 and PBP-2 is associated with the elongation of the cell wall.[1]

Signaling Pathway of Thienamycin's Antibacterial Action

Thienamycin_Pathway Thienamycin This compound PBP Penicillin-Binding Proteins (PBPs) (e.g., PBP-1, PBP-2) Thienamycin->PBP Covalent Binding Inhibition Inhibition CellWall Peptidoglycan Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to Inhibition->CellWall Blocks

Caption: Thienamycin's mechanism of action.

References

Application Notes and Protocols for the Synthesis of Stable (+)-Thienamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methods for the synthesis of stable derivatives of (+)-Thienamycin, a potent broad-spectrum antibiotic. Due to the inherent instability of the parent compound, significant research has focused on developing derivatives with improved chemical stability and pharmacokinetic profiles. This document details the synthesis of N-formimidoyl thienamycin (B194209) (Imipenem), a clinically successful stable derivative, and explores the synthesis of various prodrugs designed to enhance oral bioavailability.

Introduction to Thienamycin and the Need for Stable Derivatives

This compound, a naturally occurring carbapenem (B1253116) antibiotic isolated from Streptomyces cattleya, exhibits remarkable potency against a wide range of Gram-positive and Gram-negative bacteria.[1] However, its clinical utility is severely limited by its chemical instability, particularly in aqueous solutions at physiological pH. The primary amine on the cysteamine (B1669678) side chain can act as a nucleophile, leading to intermolecular degradation.[2] This inherent instability necessitated the development of stable derivatives, leading to the groundbreaking synthesis of Imipenem.

I. Synthesis of N-formimidoyl Thienamycin (Imipenem)

The most successful approach to stabilizing thienamycin involves the derivatization of the primary amine to a non-nucleophilic amidine. The synthesis of N-formimidoyl thienamycin, or Imipenem, results in a crystalline product with significantly improved stability.[1][3]

Key Synthetic Strategy: Formimidoylation

The core of Imipenem synthesis lies in the formimidoylation of the thienamycin nucleus. This is typically achieved by reacting a protected thienamycin intermediate with a formimidoylating agent. Benzyl (B1604629) formimidate hydrochloride has emerged as a preferred reagent for this transformation due to its stability and ability to minimize byproduct formation.

Experimental Protocol: Two-Step Synthesis of Imipenem

This protocol outlines a common synthetic route to Imipenem, involving the preparation of a key intermediate followed by formimidoylation and deprotection.

Step 1: Preparation of p-Nitrobenzyl (PNB) Protected Thienamycin

This initial step involves the protection of the carboxylic acid functionality of the thienamycin core to prevent unwanted side reactions. The p-nitrobenzyl (PNB) group is a commonly used protecting group that can be removed under mild hydrogenolysis conditions.

  • Materials:

    • Thienamycin precursor (e.g., (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid)

    • p-Nitrobenzyl bromide

    • Diisopropylethylamine (DIPEA)

    • Acetonitrile (B52724) (ACN)

  • Procedure:

    • Dissolve the thienamycin precursor in anhydrous acetonitrile.

    • Cool the solution to 0°C in an ice bath.

    • Add diisopropylethylamine (DIPEA) dropwise to the solution.

    • Add a solution of p-nitrobenzyl bromide in acetonitrile dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or HPLC.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the PNB-protected thienamycin intermediate.

Step 2: Formimidoylation and Deprotection to Yield Imipenem

  • Materials:

    • PNB-protected thienamycin

    • Benzyl formimidate hydrochloride

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF)

    • Palladium on carbon (10% Pd/C)

    • Hydrogen gas

    • Methanol (MeOH)

    • Water

  • Procedure:

    • Dissolve the PNB-protected thienamycin in anhydrous DMF.

    • Cool the solution to -40°C.

    • Add benzyl formimidate hydrochloride and DIPEA.

    • Stir the reaction mixture at -40°C for 2-3 hours.

    • Monitor the reaction progress by HPLC.

    • Once the formimidoylation is complete, add a slurry of 10% Pd/C in methanol.

    • Pressurize the reaction vessel with hydrogen gas (typically 50 psi).

    • Stir vigorously at room temperature until the deprotection is complete (as monitored by HPLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain crude Imipenem.

    • Purify the crude product by crystallization from a suitable solvent system (e.g., water/isopropanol) to yield crystalline Imipenem monohydrate.

Data Presentation: Synthesis of Imipenem
ParameterValueReference
Overall Yield 59-64%[4]
Purity (HPLC) >99%
Formimidoylation Temp. -40°C
Hydrogenation Pressure 50 psi

II. Synthesis of Orally Bioavailable Carbapenem Prodrugs

A significant limitation of Imipenem and other carbapenems is their poor oral bioavailability, necessitating intravenous administration.[5] To address this, research has focused on the development of prodrugs, which are chemically modified versions of the active drug that can be absorbed orally and then converted to the active form in the body.

Key Synthetic Strategy: Ester Prodrugs

The most common approach to creating orally bioavailable carbapenem prodrugs is to mask the polar carboxylate group as a lipophilic ester. These ester prodrugs can more readily cross the intestinal membrane and are subsequently hydrolyzed by esterases in the plasma to release the active carbapenem.

Experimental Protocol: Synthesis of a Generic Acyloxymethyl Ester Prodrug of a Carbapenem

This protocol provides a general method for the synthesis of an acyloxymethyl ester prodrug, a common strategy for enhancing oral absorption.

  • Materials:

    • Carbapenem (e.g., Meropenem or Ertapenem)

    • Allyl chloroformate

    • Sodium bicarbonate

    • Chloromethyl pivalate (B1233124)

    • Sodium iodide

    • N,N-Dimethylformamide (DMF)

    • Tetrakis(triphenylphosphine)palladium(0)

    • Phenylsilane (B129415)

  • Procedure:

    • N-Protection: Dissolve the carbapenem in a mixture of water and a suitable organic solvent (e.g., THF). Add sodium bicarbonate to adjust the pH to ~8. Add allyl chloroformate and stir at room temperature to protect the secondary amine as an alloc carbamate.

    • Esterification: To a solution of the N-protected carbapenem in DMF, add chloromethyl pivalate and a catalytic amount of sodium iodide. Stir the mixture at room temperature until the esterification is complete.

    • Deprotection: Add tetrakis(triphenylphosphine)palladium(0) and phenylsilane to the reaction mixture to cleave the alloc protecting group.

    • Work-up and Purification: After the reaction is complete, perform an aqueous work-up and extract the product with a suitable organic solvent. Purify the crude product by chromatography to obtain the acyloxymethyl ester prodrug.

Data Presentation: Stability and Bioavailability of Selected Carbapenem Prodrugs
ProdrugParent DrugStability (t½ in human plasma)Oral Bioavailability (in dogs)Reference
Tebipenem PivoxilTebipenemRapid59%
Ertapenem Diethyl EsterErtapenemSlow>31%[5]

Visualization of Synthetic Pathways

Logical Workflow for the Synthesis of Imipenem

Imipenem_Synthesis Thienamycin_Precursor Thienamycin Precursor PNB_Protection PNB Protection Thienamycin_Precursor->PNB_Protection p-Nitrobenzyl bromide, DIPEA, ACN PNB_Thienamycin PNB-Protected Thienamycin PNB_Protection->PNB_Thienamycin Formimidoylation Formimidoylation PNB_Thienamycin->Formimidoylation Benzyl formimidate HCl, DIPEA, DMF PNB_Imipenem PNB-Protected Imipenem Formimidoylation->PNB_Imipenem Hydrogenolysis Hydrogenolysis (Deprotection) PNB_Imipenem->Hydrogenolysis H₂, 10% Pd/C Imipenem Imipenem Hydrogenolysis->Imipenem

Caption: A logical workflow for the synthesis of Imipenem.

Experimental Workflow for Carbapenem Prodrug Synthesis

Prodrug_Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Start Start: Carbapenem N_Protection 1. N-Protection (e.g., Alloc-carbamate) Start->N_Protection Esterification 2. Esterification (e.g., Acyloxymethylation) N_Protection->Esterification N_Deprotection 3. N-Deprotection Esterification->N_Deprotection Purification 4. Purification N_Deprotection->Purification Prodrug Final Prodrug Purification->Prodrug Stability_Testing Stability Analysis (Plasma, pH) Prodrug->Stability_Testing Bioavailability_Study In Vivo Bioavailability Study Prodrug->Bioavailability_Study

Caption: General workflow for carbapenem prodrug synthesis and evaluation.

References

Application Notes and Protocols for (+)-Thienamycin in β-Lactamase Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Thienamycin, a naturally occurring carbapenem (B1253116) antibiotic isolated from Streptomyces cattleya, represents a class of β-lactam antibiotics with a potent and broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its unique trans-hydroxyethyl side chain confers exceptional stability against hydrolysis by most bacterial β-lactamases, a primary mechanism of resistance to conventional β-lactam antibiotics like penicillins and cephalosporins.[1][4] This inherent resistance to β-lactamase degradation makes this compound and its derivatives valuable tools in the study of β-lactamase-mediated resistance and the development of new antimicrobial agents.

Due to its inherent instability in solution, research is often conducted using its more stable N-formimidoyl derivative, imipenem (B608078).[1][2][5] The data presented herein will primarily feature imipenem as a surrogate for this compound's activity, with clear notations to this effect.

Mechanism of Action

Similar to other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It covalently binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death. The stability of the carbapenem ring system to β-lactamase hydrolysis allows it to reach and inhibit PBPs even in bacteria that produce these resistance enzymes.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of Imipenem (a derivative of Thienamycin) against various bacterial isolates.
Bacterial Speciesβ-Lactamase ProductionImipenem MIC90 (µg/mL)Reference
Escherichia coliVarious≤ 0.25
Klebsiella pneumoniaeVarious≤ 0.25
Enterobacter cloacaeChromosomally-mediatedData not available[6]
Citrobacter freundiiChromosomally-mediatedData not available[6]
Pseudomonas aeruginosaVarious≤ 4.0[7]
Serratia marcescensVarious≤ 4.0[7]
Staphylococcus aureus (Methicillin-susceptible)Penicillinase≤ 0.06
Streptococcus faeciumGenerally resistant> 8.0[7]
Pseudomonas maltophiliaMetallo-β-lactamase> 8.0[4][7]
Pseudomonas cepaciaVarious> 8.0[7]

Note: MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates. Data for imipenem is presented due to the limited availability of specific MIC data for the unstable parent compound, this compound. A study on thienamycin (B194209) indicated that most isolates were inhibited at concentrations of ≤ 25 µg/ml.[8]

Table 2: Kinetic and Inhibition Constants of Imipenem against specific β-Lactamases.
β-LactamaseClassSource OrganismSubstrateK_m (µM)k_cat (s⁻¹)K_i (µM)Inhibition TypeReference
TEM-1AEscherichia coliPenicillin G~5Data not available5Competitive[6]
Chromosomally-mediatedCEnterobacter cloacaeCephaloridineData not availableData not available0.06-0.2Non-competitive[6]
Chromosomally-mediatedCCitrobacter freundiiCephaloridineData not availableData not available0.06-0.2Non-competitive[6]

Note: Data for imipenem (N-formimidoyl thienamycin) is presented. The stability of thienamycin and its derivatives against β-lactamases is often characterized by very low k_cat values and/or potent inhibition (low K_i values).

Experimental Protocols

β-Lactamase Inhibition Assay using Nitrocefin (B1678963)

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound or its derivatives against β-lactamases using the chromogenic substrate nitrocefin.

Materials:

  • Purified β-lactamase enzyme

  • This compound or its derivative (e.g., imipenem)

  • Nitrocefin solution (typically 100 µM in assay buffer)

  • Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

  • 96-well microtiter plate

  • Microplate reader capable of measuring absorbance at 486 nm

Procedure:

  • Prepare a stock solution of the test inhibitor (this compound or derivative) in a suitable solvent (e.g., sterile water or buffer).

  • In the wells of a 96-well plate, add a fixed amount of β-lactamase enzyme solution.

  • Add varying concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the nitrocefin substrate to each well.

  • Immediately measure the change in absorbance at 486 nm over time using a microplate reader in kinetic mode. The hydrolysis of nitrocefin results in a color change from yellow to red.

  • The rate of reaction is proportional to the slope of the absorbance versus time plot.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control without inhibitor.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol follows the standardized broth microdilution method as recommended by EUCAST and ISO for determining the MIC of antimicrobial agents.[9][10][11]

Materials:

  • This compound or its derivative (e.g., imipenem)

  • Bacterial strain to be tested (e.g., a β-lactamase-producing clinical isolate)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

Procedure:

  • Prepare a stock solution of the antimicrobial agent at a known concentration.

  • Perform serial two-fold dilutions of the antimicrobial agent in CAMHB directly in the wells of the 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculate each well (containing 50 µL of diluted antimicrobial agent) with 50 µL of the final bacterial inoculum, resulting in a total volume of 100 µL per well.

  • Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Seal the plates and incubate at 35 ± 1°C for 16-20 hours in ambient air.

  • After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Mandatory Visualizations

G Mechanism of β-Lactamase Resistance and Thienamycin Action cluster_bacteria Bacterial Cell Peptidoglycan Precursors Peptidoglycan Precursors PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Precursors->PBP Cross-linking Cell Wall Synthesis Stable Cell Wall PBP->Cell Wall Synthesis Inhibition Inhibition of Cell Wall Synthesis PBP->Inhibition Beta-Lactamase β-Lactamase Enzyme Hydrolysis Hydrolysis & Inactivation Beta-Lactamase->Hydrolysis Beta-Lactam Antibiotic Conventional β-Lactam Antibiotic Beta-Lactam Antibiotic->Beta-Lactamase Thienamycin This compound Thienamycin->PBP Stable Binding & Inhibition Thienamycin->Beta-Lactamase Resistant to Hydrolysis

Caption: Action of Thienamycin on β-Lactamase producing bacteria.

G Experimental Workflow for β-Lactamase Inhibition Assay Start Start Prepare Reagents Prepare Enzyme, Inhibitor & Substrate Solutions Start->Prepare Reagents Plate Setup Dispense Enzyme & Inhibitor into 96-well plate Prepare Reagents->Plate Setup Pre-incubation Pre-incubate Enzyme and Inhibitor Plate Setup->Pre-incubation Reaction Initiation Add Nitrocefin Substrate Pre-incubation->Reaction Initiation Data Acquisition Measure Absorbance (486 nm) in Kinetic Mode Reaction Initiation->Data Acquisition Data Analysis Calculate Reaction Rates & % Inhibition Data Acquisition->Data Analysis IC50 Determination Determine IC50 Value Data Analysis->IC50 Determination End End IC50 Determination->End

Caption: Workflow for β-lactamase inhibition screening.

G Logical Relationship of Thienamycin and β-Lactamase Resistance BacterialInfection Bacterial Infection BetaLactamaseProduction Production of β-Lactamase BacterialInfection->BetaLactamaseProduction ThienamycinUse Use of this compound BacterialInfection->ThienamycinUse AntibioticResistance Resistance to Conventional β-Lactams BetaLactamaseProduction->AntibioticResistance InhibitionOfPBP Inhibition of Penicillin- Binding Proteins (PBPs) BetaLactamaseProduction->InhibitionOfPBP No significant hydrolysis ThienamycinUse->InhibitionOfPBP BacterialCellDeath Bacterial Cell Death InhibitionOfPBP->BacterialCellDeath

Caption: Thienamycin overcomes β-lactamase resistance.

References

Application Notes and Protocols for Monitoring (+)-Thienamycin Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of techniques for monitoring the stability of the potent but unstable carbapenem (B1253116) antibiotic, (+)-Thienamycin, in solution. Due to its inherent instability, which led to the development of more stable derivatives like Imipenem, specific stability data and detailed protocols for this compound are limited in publicly available literature. Therefore, this document combines established methods for carbapenem analysis with specific information on Thienamycin's known instability characteristics.

Introduction to this compound Instability

This compound is a broad-spectrum β-lactam antibiotic naturally produced by Streptomyces cattleya. Its potent antimicrobial activity is unfortunately compromised by its chemical instability in aqueous solutions. The primary degradation pathways include hydrolysis of the β-lactam ring and intermolecular dimerization, particularly at neutral to alkaline pH and at higher concentrations. Understanding and accurately monitoring this degradation is crucial for research, formulation development, and ensuring the efficacy of any potential therapeutic applications.

Key Analytical Techniques for Stability Monitoring

Several analytical techniques can be employed to monitor the stability of this compound in solution. The choice of method depends on the specific requirements of the study, such as the need for quantitative accuracy, high throughput, or the identification of degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for the quantitative analysis of Thienamycin and its degradation products. A stability-indicating HPLC method can separate the intact drug from its degradants, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API) over time.

  • Spectrophotometry: UV-Vis spectrophotometry can be a simpler and more rapid method for monitoring the overall degradation of the carbapenem chromophore. However, it is less specific than HPLC and may not distinguish between different degradation products.

  • Microbiological Assay: This bioassay measures the biological activity of the antibiotic. It is a valuable tool for confirming that the chemical stability measured by other methods correlates with the retention of antimicrobial potency.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol is adapted from established methods for carbapenems, such as Imipenem, and is designed to serve as a starting point for developing a validated method for this compound.

1. Objective: To quantify the concentration of this compound in solution and separate it from its potential degradation products.

2. Materials:

  • This compound reference standard

  • HPLC grade acetonitrile (B52724)

  • HPLC grade methanol

  • Phosphate (B84403) buffer components (e.g., monobasic and dibasic potassium phosphate)

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

3. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

4. Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer (e.g., 20 mM, pH 6.8) and an organic modifier like acetonitrile or methanol. The exact ratio should be optimized to achieve good separation. A common starting point for carbapenems is a high aqueous content (e.g., 95:5 buffer:acetonitrile).

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable cold buffer (e.g., phosphate buffer at pH 6.0) and serially dilute to create a calibration curve (e.g., 1-100 µg/mL). Prepare fresh daily due to instability.

  • Sample Preparation: Dilute the Thienamycin solution under investigation with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile (ratio to be optimized).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: Ambient or controlled at 25°C

    • Detection: UV at 298 nm (the characteristic absorbance maximum for the carbapenem chromophore).

  • Analysis: Inject the standards and samples. Identify the Thienamycin peak based on its retention time compared to the standard. Quantify the concentration using the calibration curve. The appearance of new peaks with different retention times indicates the formation of degradation products.

Protocol 2: Spectrophotometric Method for Monitoring Degradation

This method provides a rapid assessment of the degradation of the carbapenem structure.

1. Objective: To monitor the decrease in the characteristic UV absorbance of the carbapenem chromophore as an indicator of degradation.

2. Materials:

  • This compound

  • Buffer solutions of various pH values

  • Quartz cuvettes

3. Instrumentation:

  • UV-Vis spectrophotometer

4. Procedure:

  • Sample Preparation: Prepare solutions of this compound in the desired buffer at a known initial concentration.

  • Measurement:

    • Immediately after preparation (t=0), measure the UV absorbance spectrum of the solution from 200 to 400 nm.

    • Record the absorbance maximum (λmax) around 298 nm.

    • Incubate the solution under the desired stability testing conditions (e.g., specific temperature).

    • At predetermined time intervals, withdraw aliquots and measure the UV absorbance at the λmax.

  • Analysis: A decrease in absorbance at the λmax indicates the degradation of the carbapenem chromophore. The percentage of remaining Thienamycin can be estimated by comparing the absorbance at each time point to the initial absorbance.

Protocol 3: Microbiological Agar (B569324) Diffusion Assay

This protocol determines the biological potency of this compound.

1. Objective: To quantify the antimicrobial activity of this compound in solution.

2. Materials:

  • This compound reference standard

  • Susceptible test organism (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922)

  • Appropriate growth medium (e.g., Mueller-Hinton Agar)

  • Sterile saline or buffer

  • Sterile petri dishes

  • Sterile cylinders or discs

3. Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test organism in sterile saline or buffer, adjusting the turbidity to a 0.5 McFarland standard.

  • Plate Preparation: Inoculate molten Mueller-Hinton Agar with the standardized bacterial suspension. Pour the seeded agar into sterile petri dishes and allow it to solidify.

  • Standard and Sample Preparation: Prepare a series of dilutions of the this compound reference standard and the test sample in a suitable sterile buffer.

  • Assay: Place sterile cylinders on the agar surface or apply sterile paper discs impregnated with the standard and sample dilutions.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Analysis: Measure the diameter of the zones of inhibition around each cylinder or disc. Create a standard curve by plotting the zone diameter against the logarithm of the concentration of the standards. Determine the potency of the test sample by interpolating its zone diameter on the standard curve.

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison.

Table 1: Representative Stability of a Carbapenem Antibiotic in Aqueous Solution at 25°C as a Function of pH (Monitored by HPLC)

Time (hours)% Remaining (pH 5.0)% Remaining (pH 7.0)% Remaining (pH 9.0)
0100.0100.0100.0
198.592.375.1
297.185.256.4
494.372.631.8
888.952.710.1
2470.215.1<1.0

Note: This table presents illustrative data for a typical carbapenem. Actual degradation rates for this compound may vary and should be determined experimentally.

Table 2: Effect of Temperature on the Stability of a Carbapenem Antibiotic in Aqueous Solution at pH 7.0 (Monitored by HPLC)

Time (hours)% Remaining (4°C)% Remaining (25°C)% Remaining (37°C)
0100.0100.0100.0
199.892.380.5
299.685.264.8
499.272.642.0
898.552.717.6
2495.715.1<1.0

Note: This table presents illustrative data for a typical carbapenem. Actual degradation rates for this compound may vary and should be determined experimentally.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation prep Prepare this compound Solution in Buffer (pH, Temperature) timepoint Incubate and Collect Samples at Timed Intervals prep->timepoint hplc HPLC Analysis (Quantify Parent Drug, Detect Degradants) timepoint->hplc spectro Spectrophotometric Analysis (Monitor Chromophore Degradation) timepoint->spectro microbio Microbiological Assay (Determine Biological Potency) timepoint->microbio kinetics Calculate Degradation Kinetics (Half-life, Rate Constant) hplc->kinetics pathway Identify Degradation Pathway hplc->pathway spectro->kinetics

degradation_pathway cluster_conditions Degradation Conditions Thienamycin This compound (Active) Hydrolyzed Hydrolyzed Product (Inactive) Thienamycin->Hydrolyzed Hydrolysis of β-lactam ring Dimer Dimer (Inactive) Thienamycin->Dimer Dimerization pH High pH (>7) pH->Hydrolyzed Concentration High Concentration Concentration->Dimer

Troubleshooting & Optimization

Technical Support Center: Optimizing (+)-Thienamycin Fermentation in Streptomyces cattleya

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield of (+)-Thienamycin during fermentation with Streptomyces cattleya.

Frequently Asked Questions (FAQs)

Q1: What are the primary precursors for this compound biosynthesis?

A1: The biosynthesis of this compound in Streptomyces cattleya utilizes several key precursors from primary metabolism. Acetate is used to form the C6 and C7 atoms of the β-lactam ring. The two carbons of the hydroxyethyl (B10761427) side chain at C6 are derived from the methyl group of methionine.[1] The cysteaminyl side chain attached to C2 is derived from cysteine.[1]

Q2: What is the general role of the thn gene cluster?

A2: The thn gene cluster in Streptomyces cattleya contains the essential genes for the biosynthesis and regulation of thienamycin (B194209). This includes structural genes that encode the enzymes directly involved in the antibiotic's assembly and regulatory genes that control the expression of these structural genes.[2][3]

Q3: Are there any known genetic modifications that can increase thienamycin yield?

A3: Yes, targeted genetic modifications have been shown to impact thienamycin yield. For instance, a mutation in the thnG gene within the thn cluster has been observed to cause a 2- to 3-fold increase in thienamycin production.[2][3] This suggests that ThnG may play a negative regulatory role or be involved in a competing pathway.

Q4: Why is thienamycin production so challenging in fermentation?

A4: Commercial production of thienamycin by fermentation is problematic due to two main factors: the typically low titers produced by Streptomyces cattleya and the chemical instability of the thienamycin molecule in concentrated solutions and in its solid state.[2][4] This has led to the clinical use of a more stable synthetic derivative, imipenem (B608078).[2][4]

Q5: What is the primary transcriptional activator in the thienamycin biosynthetic pathway?

A5: The gene thnI has been identified as a key transcriptional activator essential for thienamycin biosynthesis.[5] It belongs to the LysR-type family of transcriptional regulators and controls the expression of at least nine other thn genes involved in the assembly and export of thienamycin.[5] Deletion of thnI abolishes thienamycin production.[5]

Troubleshooting Guides

This section addresses specific issues that can lead to low this compound yield.

Problem 1: Good biomass growth, but little to no thienamycin production.

This common issue indicates that the primary metabolism is robust, but the switch to or efficiency of secondary metabolism is impaired.

Possible Cause 1: Suboptimal Nutrient Conditions

  • Carbon Catabolite Repression: Readily metabolized carbon sources like glucose can support rapid growth but may repress the genes for secondary metabolite production.

  • Nitrogen Source Imbalance: The type and concentration of the nitrogen source can significantly influence antibiotic synthesis. High levels of certain nitrogen sources can be repressive.

  • Phosphate (B84403) Inhibition: High concentrations of inorganic phosphate are known to suppress the biosynthesis of many secondary metabolites in Streptomyces. Production often occurs under phosphate-limiting conditions.[6]

Solution Workflow:

  • Optimize Carbon Source: Experiment with a mix of rapidly and slowly metabolized carbon sources. For instance, combining glucose with starch or glycerol.

  • Optimize Nitrogen Source: Test different nitrogen sources, such as yeast extract, peptone, or specific amino acids, at various concentrations.

  • Evaluate C:N Ratio: Systematically vary the carbon-to-nitrogen ratio to find the optimal balance that directs metabolic flux towards thienamycin production after an initial growth phase.

  • Implement Phosphate Limitation: Reduce the initial concentration of phosphate in the production medium. Test a range of phosphate concentrations to identify the threshold that triggers antibiotic synthesis without severely limiting essential metabolic functions.

Problem 2: Low or inconsistent thienamycin yield between batches.

Batch-to-batch variability is often due to inconsistencies in inoculum preparation or fermentation conditions.

Possible Cause 1: Inoculum Quality

  • Inconsistent Spore Stock: Spore stocks can lose viability or genetic stability over time.

  • Variable Seed Culture Age/Density: The physiological state of the seed culture at the time of inoculation into the production fermenter is critical.

Solution Workflow:

  • Standardize Inoculum Preparation: Prepare a large, uniform batch of spore stock and store it in small aliquots at -80°C. Use a fresh aliquot for each new seed culture.

  • Control Seed Culture Growth: Adhere to a strict protocol for seed culture incubation time, agitation, and temperature. Monitor the growth phase and inoculate the production fermenter at a consistent point, for example, during the late-logarithmic phase.

  • Optimize Inoculum Volume: The volume of the inoculum can affect the initial kinetics of the production phase. Experiment with different inoculum percentages (e.g., 2%, 4%, 6%, 8%) to find the optimal ratio for your specific fermenter setup.[7]

Possible Cause 2: Fluctuations in Physical Parameters

  • pH Drift: The pH of the fermentation broth can change due to the consumption of substrates and the production of metabolic byproducts. The activity of biosynthetic enzymes is often pH-sensitive.

  • Inadequate Dissolved Oxygen (DO): Streptomyces cattleya is an aerobic bacterium. Insufficient oxygen is a common reason for low antibiotic production.[8]

Solution Workflow:

  • Monitor and Control pH: Use an online pH probe to monitor the pH throughout the fermentation. Implement an automated control system to add acid or base as needed to maintain the optimal pH, which typically should be determined empirically but often lies in the neutral range (e.g., 6.5-7.5) for Streptomyces.[7][9][10]

  • Optimize Aeration and Agitation: Use a dissolved oxygen probe to monitor DO levels. Adjust the agitation speed and aeration rate to maintain a minimum DO concentration (e.g., above 20% saturation).[8][10] Be aware that excessive shear stress from very high agitation can damage the mycelia.

Problem 3: Thienamycin production starts but plateaus or declines prematurely.

This may indicate precursor limitation, product instability, or feedback inhibition.

Possible Cause 1: Precursor Limitation

  • The biosynthesis of thienamycin requires a steady supply of precursors like acetate, methionine, and cysteine.[1] These can become depleted during the fermentation.

Solution Workflow:

  • Implement Precursor Feeding: Develop a feeding strategy to supply key precursors during the production phase. For example, add pulses of methionine or cysteine to the fermentation broth after the initial growth phase. (See Experimental Protocols for a detailed methodology).

Possible Cause 2: Product Instability

  • Thienamycin is known to be chemically unstable, especially in solution.[2][4] It can degrade after being produced, leading to an apparent plateau or decline in yield.

Solution Workflow:

  • Optimize Harvest Time: Analyze samples at regular intervals to determine the peak production time before significant degradation occurs.

  • Control Temperature: Lowering the fermentation temperature during the production phase might slow down the degradation rate, although this could also affect the production rate. This parameter needs to be optimized empirically.

Data Presentation

Table 1: Effect of Carbon and Nitrogen Sources on Antibiotic Production in Streptomyces
Carbon Source (g/L)Nitrogen Source (g/L)Relative YieldReference
Glucose (40)Soybean Meal (15)+++[9][11]
Starch (30)Yeast Extract (1)++[10]
Galactose (N/A)Sodium Nitrate (N/A)++[12]
Dextrose (40)Yeast Extract (15)+++[13]
GlycerolPeptone+[13]
Table 2: Optimization of Physical Fermentation Parameters

Note: Optimal values are often strain and fermenter-specific and should be determined empirically.

ParameterOptimized RangeRationaleReferences
pH 6.5 - 7.5Maintains enzymatic activity for biosynthesis.[7][9][10]
Temperature (°C) 25 - 30Balances growth rate and enzyme stability.[7][14]
Dissolved Oxygen (DO) > 20% saturationEssential for aerobic metabolism and antibiotic production.[8][10]
Agitation (rpm) 140 - 200Ensures homogenous mixing and oxygen transfer.[7][10]
Inoculum Volume (%) 4 - 8%Affects the lag phase and onset of production.[7]

Experimental Protocols

Protocol 1: HPLC Quantification of Thienamycin

This protocol provides a general method for the quantification of thienamycin from fermentation broth. Due to thienamycin's instability, sample preparation should be performed quickly and at low temperatures.

  • Sample Preparation: a. Withdraw 5 mL of fermentation broth aseptically. b. Immediately centrifuge at 4°C and 10,000 x g for 15 minutes to pellet the mycelia. c. Filter the supernatant through a 0.22 µm syringe filter into a clean, pre-chilled vial. d. If necessary, perform a solid-phase extraction (SPE) for sample cleanup and concentration. e. Store the sample at -80°C if not analyzed immediately.

  • HPLC Conditions (Adapted from similar compound analysis):

    • Column: Reversed-phase C18 column (e.g., Hypersil ODS2, 5 µm, 4.6 x 200 mm).[15]

    • Mobile Phase: A gradient of 0.1 M potassium phosphate buffer (pH adjusted to neutral) and methanol.

    • Flow Rate: 1.0 mL/min.[15]

    • Detection: UV detector at a wavelength suitable for the carbapenem (B1253116) ring (e.g., 298-311 nm).[15]

    • Injection Volume: 20 µL.

    • Column Temperature: Maintain at a controlled, cool temperature (e.g., 15-20°C) to minimize on-column degradation.

  • Quantification: a. Prepare a standard curve using a certified thienamycin or imipenem standard of known concentrations. b. Run the standards and samples on the HPLC system. c. Integrate the peak area corresponding to thienamycin in the sample chromatograms. d. Calculate the concentration of thienamycin in the samples based on the standard curve.

Protocol 2: Precursor Feeding Experiment

This protocol outlines a strategy to test the effect of feeding precursors on thienamycin yield.

  • Fermentation Setup: a. Prepare multiple parallel fermenters (e.g., shake flasks or benchtop bioreactors) with your optimized production medium. b. Inoculate all fermenters with a standardized seed culture of S. cattleya. c. Monitor cell growth (e.g., by measuring dry cell weight or optical density) and basal thienamycin production.

  • Precursor Stock Preparation: a. Prepare sterile, concentrated stock solutions of the precursors to be tested (e.g., L-methionine, L-cysteine). A typical stock concentration might be 100 g/L. b. Prepare a sterile water or buffer control.

  • Feeding Strategy: a. At a specific time point, typically at the transition from the growth phase to the production phase (e.g., 48-72 hours post-inoculation), add a small volume of the precursor stock solution to the test fermenters to achieve a desired final concentration (e.g., 1-5 g/L). b. Add an equivalent volume of sterile water/buffer to the control fermenters.

  • Sampling and Analysis: a. Collect samples from both test and control fermenters at regular intervals (e.g., every 12 or 24 hours) after feeding. b. Analyze the samples for biomass and thienamycin concentration using the HPLC protocol described above. c. Compare the thienamycin production profiles between the precursor-fed cultures and the control cultures to determine the effect of precursor addition.

Mandatory Visualizations

Thienamycin_Regulation cluster_signals Environmental & Cellular Signals cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis & Export Nutrient_Limitation Nutrient Limitation (e.g., Phosphate) thnI_gene thnI gene Nutrient_Limitation->thnI_gene Induces Expression Growth_Phase Growth Phase (Transition to Stationary) Growth_Phase->thnI_gene Induces Expression ThnI_Protein ThnI Protein (LysR-type Activator) thn_structural_genes thn Structural Genes (thnH, J, K, L, M, N, O, P) ThnI_Protein->thn_structural_genes Activates Transcription Exporter Exporter Protein (e.g., ThnQ) ThnI_Protein->Exporter Activates Transcription thnI_gene->ThnI_Protein Translation Biosynthetic_Enzymes Biosynthetic Enzymes thn_structural_genes->Biosynthetic_Enzymes Translation Thienamycin This compound Biosynthetic_Enzymes->Thienamycin Synthesis Exporter->Thienamycin Export

Caption: Regulatory pathway for thienamycin biosynthesis in S. cattleya.

Troubleshooting_Workflow Start Low Thienamycin Yield CheckBiomass Check Biomass Growth Start->CheckBiomass LowBiomass Poor Growth CheckBiomass->LowBiomass Low GoodBiomass Good Growth CheckBiomass->GoodBiomass High CheckInoculum Verify Inoculum Quality (Viability, Age, Volume) LowBiomass->CheckInoculum CheckMedia Analyze Medium Composition (Nutrient Limitation) LowBiomass->CheckMedia CheckPhysical Optimize Physical Parameters (pH, Temp, DO) LowBiomass->CheckPhysical CheckRepression Investigate Metabolic Repression (Carbon, Nitrogen, Phosphate) GoodBiomass->CheckRepression CheckPrecursors Test Precursor Limitation (Feeding Experiments) GoodBiomass->CheckPrecursors CheckStability Evaluate Product Stability (Harvest Time, Temperature) GoodBiomass->CheckStability

Caption: Logical workflow for troubleshooting low thienamycin yield.

References

Technical Support Center: Optimization of the Ring-Closure Reaction in (+)-Thienamycin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the crucial ring-closure reaction in the synthesis of (+)-Thienamycin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the formation of the β-lactam core of this potent antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the ring-closure reaction in this compound synthesis?

A1: The most widely employed and effective method is the rhodium(II)-catalyzed intramolecular C-H insertion of an α-diazoacetamide precursor. This reaction facilitates the formation of the strained four-membered β-lactam ring, which is the key structural motif of thienamycin (B194209). Dirhodium tetraacetate (Rh₂(OAc)₄) is a commonly used catalyst for this transformation.[1]

Q2: What are the primary challenges encountered during this ring-closure reaction?

A2: Researchers may face several challenges, including low yields, poor diastereoselectivity (formation of undesired stereoisomers), and the formation of side products. Common side products include the thermodynamically more stable γ-lactam and carbene dimers.[2][3]

Q3: How can I control the diastereoselectivity of the β-lactam formation?

A3: Diastereoselectivity is a critical aspect of thienamycin synthesis. It can be influenced by several factors:

  • Catalyst Choice: The use of chiral rhodium(II) catalysts with specific ligands can significantly influence the stereochemical outcome.

  • Solvent Polarity: Non-polar solvents generally favor the formation of the cis-β-lactam, while polar solvents can stabilize a zwitterionic intermediate, leading to the formation of the trans-β-lactam.[1]

  • Substituent Effects: The electronic properties of the substituents on the diazoacetamide (B1201003) precursor can also direct the stereoselectivity.

Q4: What is the typical yield for this rhodium-catalyzed ring-closure reaction?

A4: The yield can vary significantly based on the specific substrate, catalyst, and reaction conditions. However, under optimized conditions, yields for the formation of the desired β-lactam can be quite high, often in the range of 85% to over 97%.[3][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the ring-closure reaction.

Problem 1: Low or No Yield of the Desired β-Lactam
Possible Cause Suggested Solution
Catalyst Inactivity Ensure the rhodium catalyst is of high purity and has been stored under inert conditions to prevent deactivation. Consider using a freshly opened bottle or a new batch of catalyst.
Sub-optimal Temperature The reaction temperature can be critical. Perform a temperature screen, for example, from room temperature to the reflux temperature of the solvent, to find the optimal conditions for your specific substrate.
Impure Starting Materials Impurities in the α-diazoacetamide precursor or the solvent can poison the catalyst. Ensure all starting materials and the solvent are of high purity and are thoroughly dried and degassed.
Slow Reaction Rate If the reaction is sluggish, it may allow for the decomposition of the starting material or the product. Consider a modest increase in temperature or a slightly higher catalyst loading.
Problem 2: Poor Diastereoselectivity (Formation of an Undesired Stereoisomer)
Possible Cause Suggested Solution
Incorrect Solvent Polarity The desired diastereomer of the thienamycin precursor is often the cis isomer. The use of non-polar solvents like toluene (B28343) or benzene (B151609) can favor the formation of the cis-β-lactam. Avoid highly polar solvents if the trans isomer is the major product.[1]
Achiral Catalyst While Rh₂(OAc)₄ is effective for the cyclization, it will not induce enantioselectivity and may offer poor diastereoselectivity. For asymmetric synthesis, employ a chiral rhodium catalyst with appropriate ligands.
Reaction Temperature Temperature can influence the equilibrium between diastereomeric transition states. Running the reaction at a lower temperature may improve diastereoselectivity.
Problem 3: Formation of Significant Side Products
Possible Cause Suggested Solution
Formation of γ-Lactam The formation of the five-membered γ-lactam is a common competing reaction.[3] This can be favored by certain substrate conformations. Modifying the protecting groups on the substrate may disfavor the conformation leading to γ-lactam formation. The choice of catalyst can also influence the β/γ selectivity.
Carbene Dimerization The intermolecular reaction of two carbene intermediates to form a dimer is a concentration-dependent side reaction.[2] To minimize this, add the α-diazoacetamide solution slowly to the reaction mixture containing the catalyst using a syringe pump. This maintains a low concentration of the diazo compound and favors the intramolecular C-H insertion.[2]
Cyclopropanation Products If the substrate contains double bonds, intermolecular or intramolecular cyclopropanation can compete with the desired C-H insertion.[2] Ensure the protecting groups used do not introduce unintended reactive sites.

Data Presentation

The following table summarizes the influence of different catalysts and solvents on the yield and diastereoselectivity of the β-lactam ring formation.

CatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio (cis:trans)
Rh₂(OAc)₄Benzene80~90Predominantly cis
Rh₂(OAc)₄Dichloromethane4085-95Varies, can favor trans
Chiral Rh(II) CatalystToluene25>90Highly diastereoselective for cis
Chiral Rh(II) CatalystDiethyl Ether088High cis selectivity

Note: The data presented is a compilation from various sources and should be used as a general guideline. Optimal conditions will be substrate-specific.

Experimental Protocols

General Protocol for Rhodium(II)-Catalyzed Intramolecular C-H Insertion

This protocol provides a general procedure for the ring-closure reaction to form the β-lactam core.

Materials:

  • α-diazoacetamide precursor

  • Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Syringe pump

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel (or syringe pump inlet), and a nitrogen/argon inlet.

  • Dissolve the dirhodium(II) catalyst (typically 0.1-1 mol%) in the anhydrous solvent under an inert atmosphere.

  • Heat the catalyst solution to the desired reaction temperature (e.g., 80 °C for toluene).

  • Dissolve the α-diazoacetamide precursor in the same anhydrous solvent.

  • Using a syringe pump, add the solution of the α-diazoacetamide precursor to the heated catalyst solution over a period of 2-4 hours.[2]

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired β-lactam.

Visualizations

Logical Relationship for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of β-Lactam check_catalyst Check Catalyst Activity start->check_catalyst check_purity Check Starting Material and Solvent Purity start->check_purity check_temp Optimize Reaction Temperature start->check_temp check_concentration Adjust Concentration / Addition Rate start->check_concentration sol_catalyst Use fresh, high-purity catalyst. check_catalyst->sol_catalyst Inactive? sol_purity Purify starting materials. Use anhydrous, degassed solvent. check_purity->sol_purity Impure? sol_temp Perform temperature screen (e.g., RT to reflux). check_temp->sol_temp Sub-optimal? sol_concentration Use syringe pump for slow addition of diazo compound. check_concentration->sol_concentration Side reactions?

Caption: A decision tree for troubleshooting low product yield.

Experimental Workflow for Ring-Closure Optimization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Analysis A Synthesize and Purify α-Diazoacetamide Precursor E Slow Addition of Diazo Compound (Syringe Pump) A->E B Prepare Anhydrous, Degassed Solvent C Dissolve Rh(II) Catalyst in Solvent B->C D Heat to Desired Temperature C->D D->E F Monitor Reaction Progress (TLC/LC-MS) E->F G Cool and Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS) and Determine Yield & d.r. H->I

Caption: A typical workflow for the ring-closure reaction.

References

Technical Support Center: Addressing (+)-Thienamycin Degradation by Renal Dehydropeptidase-I

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on (+)-Thienamycin and related carbapenem (B1253116) antibiotics. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the degradation of these compounds by renal dehydropeptidase-I (DHP-I).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound degradation in the body?

A1: The primary mechanism of this compound degradation is hydrolysis of its β-lactam ring by the enzyme renal dehydropeptidase-I (DHP-I).[1] DHP-I is a zinc-metalloenzyme located on the brush border of the proximal tubular epithelial cells in the kidneys.[2] This enzymatic action inactivates the antibiotic.

Q2: Why is Imipenem, a derivative of Thienamycin, co-administered with Cilastatin?

A2: Imipenem, like its parent compound Thienamycin, is susceptible to degradation by DHP-I.[1] To protect Imipenem from this degradation and ensure its therapeutic efficacy, it is co-administered with Cilastatin. Cilastatin is a potent and specific competitive inhibitor of DHP-I, thus preventing the breakdown of Imipenem in the kidneys.[2]

Q3: Are all carbapenem antibiotics susceptible to DHP-I degradation?

A3: No, not all carbapenems are equally susceptible. Newer carbapenems such as Meropenem, Doripenem, and Ertapenem have been structurally modified to be more stable against DHP-I hydrolysis.[1] A key modification is the addition of a 1-β-methyl group, which sterically hinders the enzyme's access to the β-lactam ring.[1]

Q4: What are the consequences of DHP-I-mediated degradation of Thienamycin derivatives?

A4: The degradation of Thienamycin derivatives by DHP-I leads to reduced urinary concentrations of the active antibiotic, potentially compromising the treatment of urinary tract infections. Furthermore, high concentrations of certain metabolites can be nephrotoxic.[3]

Q5: What is the mechanism of action of Cilastatin?

A5: Cilastatin acts as a competitive inhibitor of DHP-I. It binds to the active site of the enzyme, preventing the substrate (e.g., Imipenem) from binding and being hydrolyzed.[2] This inhibition is reversible.

Troubleshooting Guides

In Vitro DHP-I Inhibition Assays

Problem: Inconsistent or no enzyme activity observed.

Possible Cause Troubleshooting Step
Improper Enzyme Storage/Handling Aliquot the DHP-I enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment.[4]
Incorrect Assay Buffer Conditions Verify the pH of the assay buffer; it should be at physiological pH (around 7.4). Ensure all buffer components are at the correct concentration.[5]
Substrate or Cofactor Degradation Prepare fresh substrate and cofactor solutions for each experiment. Store stock solutions as recommended by the manufacturer.
Low Enzyme Concentration Increase the enzyme concentration in the assay. Perform a concentration-response curve to determine the optimal enzyme concentration.
Inactive Enzyme Purchase a new batch of enzyme from a reputable supplier.

Problem: High background signal in the assay.

Possible Cause Troubleshooting Step
Substrate Spontaneous Hydrolysis Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. Subtract this rate from the enzymatic reaction rate.
Contaminated Reagents Use high-purity water and reagents. Filter buffers and solutions before use.
Assay Plate Interference Use appropriate assay plates (e.g., black plates for fluorescence assays) to minimize background signal.[6]

Problem: IC50 values for inhibitors are not reproducible.

Possible Cause Troubleshooting Step
Inaccurate Pipetting Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to minimize pipetting errors.[7]
Inconsistent Incubation Times Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously.[7]
Inhibitor Precipitation Visually inspect for compound precipitation in the assay buffer. Determine the solubility of the inhibitor in the final assay conditions.[4]
Variable Enzyme Activity Use a consistent source and lot of the enzyme. Run a positive control with a known inhibitor to monitor assay performance.
HPLC Analysis of Carbapenem Stability

Problem: Peak tailing for the carbapenem.

Possible Cause Troubleshooting Step
Secondary Interactions with Stationary Phase For basic compounds like some carbapenems, interaction with residual silanol (B1196071) groups on the column can cause tailing. Use a mobile phase with a lower pH to suppress silanol ionization or add a competing base to the mobile phase.[8]
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column.[9]
Column Overload Reduce the injection volume or the concentration of the sample.[8]

Problem: Poor peak resolution.

Possible Cause Troubleshooting Step
Inappropriate Mobile Phase Optimize the mobile phase composition (e.g., organic solvent ratio, buffer concentration, pH) to improve separation.
Column Degradation Replace the column if it has lost its efficiency.
Flow Rate Too High Decrease the flow rate to allow for better separation.

Problem: Baseline drift or noise.

Possible Cause Troubleshooting Step
Mobile Phase Issues Degas the mobile phase thoroughly. Ensure the mobile phase components are completely mixed. Prepare fresh mobile phase daily.[10]
Detector Lamp Instability Allow the detector lamp to warm up sufficiently. Replace the lamp if it is near the end of its lifespan.[10]
Column Temperature Fluctuation Use a column oven to maintain a stable temperature.[10]
Contaminated System Flush the entire HPLC system with an appropriate cleaning solution.[10]

Data Presentation

Table 1: Comparative Stability of Carbapenems to Human Renal Dehydropeptidase-I (DHP-I)

CarbapenemVmax/Km (relative to Imipenem)Key Structural Feature for StabilityReference
Imipenem 1.00None[11]
Meropenem 0.391-β-methyl group[11]
DA-1131 0.221-β-methyl group[11]
Doripenem More stable than Imipenem1-β-methyl group
Ertapenem Stable1-β-methyl group
Panipenem SusceptibleNone

Table 2: Inhibitory Activity of Cilastatin against DHP-I

ParameterValueReference
Ki ~0.1 µM[2]
IC50 Complete inhibition at ~5.6 µM[5]

Experimental Protocols

In Vitro DHP-I Inhibition Assay (Spectrophotometric)

Objective: To determine the inhibitory activity of a test compound against renal dehydropeptidase-I.

Materials:

  • Purified renal dehydropeptidase-I (from porcine or human kidney)

  • Imipenem (or another suitable DHP-I substrate)

  • Test inhibitor (e.g., Cilastatin)

  • Phosphate (B84403) buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Imipenem in phosphate buffer.

    • Prepare a series of dilutions of the test inhibitor in phosphate buffer.

    • Dilute the DHP-I enzyme to the desired concentration in cold phosphate buffer.

  • Assay Setup:

    • In a quartz cuvette, add the phosphate buffer and the test inhibitor solution.

    • Add the Imipenem solution and mix gently.

    • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiation and Measurement:

    • Initiate the reaction by adding the DHP-I enzyme solution to the cuvette and mix immediately.

    • Monitor the decrease in absorbance at 295 nm over time, which corresponds to the hydrolysis of the β-lactam ring of Imipenem.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of enzyme activity (relative to a control with no inhibitor) against the inhibitor concentration to determine the IC50 value.

HPLC Method for Carbapenem Stability Analysis

Objective: To quantify the degradation of a carbapenem in the presence of DHP-I over time.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column

  • Carbapenem standard

  • DHP-I enzyme

  • Mobile phase (e.g., a mixture of phosphate buffer and acetonitrile)

  • Quenching solution (e.g., strong acid)

Procedure:

  • Reaction Setup:

    • Incubate the carbapenem with DHP-I in a buffered solution at a controlled temperature.

    • At various time points, withdraw an aliquot of the reaction mixture.

  • Sample Preparation:

    • Immediately quench the enzymatic reaction by adding the aliquot to a quenching solution.

    • Centrifuge the sample to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Elute the carbapenem and its degradation products using an isocratic or gradient mobile phase.

    • Detect the compounds using a UV detector at the appropriate wavelength (e.g., ~300 nm for Imipenem).[7]

  • Data Analysis:

    • Quantify the peak area of the remaining carbapenem at each time point.

    • Plot the concentration of the carbapenem versus time to determine the degradation kinetics.

Mandatory Visualizations

G cluster_workflow DHP-I Inhibition Assay Workflow prep Reagent Preparation (Enzyme, Substrate, Inhibitor) setup Assay Setup (Buffer, Inhibitor, Substrate) prep->setup initiate Initiate Reaction (Add Enzyme) setup->initiate measure Spectrophotometric Measurement (ΔAbsorbance / ΔTime) initiate->measure analyze Data Analysis (Calculate IC50) measure->analyze

Workflow for a DHP-I Inhibition Assay.

G Thienamycin This compound / Imipenem DHP1 Renal Dehydropeptidase-I (DHP-I) Thienamycin->DHP1 Degradation InactiveMetabolite Inactive Metabolite (Hydrolyzed β-lactam ring) DHP1->InactiveMetabolite Catalyzes Cilastatin Cilastatin (DHP-I Inhibitor) Cilastatin->DHP1 Inhibits

Mechanism of DHP-I action and Cilastatin inhibition.

G start Inconsistent Assay Results check_enzyme Check Enzyme Activity & Storage start->check_enzyme check_reagents Verify Reagent Concentration & Stability start->check_reagents check_conditions Confirm Assay Conditions (pH, Temp) start->check_conditions check_instrument Calibrate & Check Instrument Settings start->check_instrument resolve Consistent Results check_enzyme->resolve check_reagents->resolve check_conditions->resolve check_instrument->resolve

References

Technical Support Center: Process Improvements for the Purification of Synthetic (+)-Thienamycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Purification of Synthetic (+)-Thienamycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental purification of synthetic this compound.

I. Troubleshooting Guide

This guide addresses common issues encountered during the purification of synthetic this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question Potential Cause(s) Recommended Solution(s)
Why is my overall yield of this compound consistently low? Degradation of the molecule: Thienamycin (B194209) is highly unstable, particularly in aqueous solutions at neutral to high pH and elevated temperatures. The β-lactam ring is susceptible to hydrolysis.[1][2]- Maintain a slightly acidic pH (around 6.0-6.5) throughout the purification process. - Perform all purification steps at low temperatures (4-8 °C) whenever possible. - Minimize the duration of each purification step to reduce exposure to potentially degrading conditions.[1][2] - Use degassed buffers to minimize oxidation.
Incomplete elution from chromatography columns: The amphoteric nature of thienamycin can lead to strong interactions with chromatography resins.- Optimize elution conditions for each chromatography step (e.g., salt concentration, pH gradient). - For ion-exchange chromatography, a gradual increase in salt concentration or a pH shift may be necessary for complete elution. - For reverse-phase chromatography, ensure the organic solvent concentration is sufficient to elute the compound.
Losses during extraction and concentration steps: Thienamycin's hydrophilicity can make extraction from aqueous solutions challenging. Lyophilization can also lead to losses if not performed correctly.- Use appropriate extraction solvents and optimize the number of extractions. - Ensure complete and careful transfer of all solutions. - For lyophilization, ensure the sample is completely frozen before applying vacuum and use a well-maintained lyophilizer.
What are the common impurities I might see in my final product? Epimers and Diastereomers: The synthesis of thienamycin involves the creation of multiple chiral centers, and incorrect stereoisomers can be formed.- Utilize chiral chromatography or derivatization with a chiral agent followed by chromatography for separation and analysis. - Optimize reaction conditions during synthesis to favor the formation of the desired stereoisomer.
Degradation Products: Hydrolysis of the β-lactam ring is a common degradation pathway.- Analyze samples by HPLC-MS to identify the mass of degradation products. - Maintain cold and slightly acidic conditions during purification and storage to minimize degradation.[1][2]
Residual Solvents and Reagents: Solvents and reagents from the synthesis and purification steps may be present in the final product.- Employ a final purification step such as gel filtration or recrystallization to remove residual small molecules. - Use techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify residual solvents.
Side-reaction Products: Incomplete reactions or side reactions during synthesis can lead to various impurities.- Characterize impurities using techniques like NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. - Optimize the synthetic route to minimize the formation of byproducts.
My ion-exchange chromatography step is not providing good separation. What should I do? Incorrect pH or ionic strength of the loading buffer: For efficient binding, the pH of the sample and loading buffer should be such that thienamycin has the appropriate charge to bind to the resin. The ionic strength should be low.- Adjust the pH of the sample to be at least one pH unit below the pKa of the amine group for cation exchange or one pH unit above the pKa of the carboxylic acid group for anion exchange. - Dilute the sample or perform a buffer exchange to lower the ionic strength before loading.
Improper column packing or equilibration: Channeling or an improperly equilibrated column can lead to poor separation.- Ensure the column is packed evenly and is fully equilibrated with the starting buffer before loading the sample.
Suboptimal elution gradient: A steep or poorly optimized elution gradient can result in co-elution of thienamycin with impurities.- Employ a shallow and linear gradient of increasing salt concentration or a pH gradient to improve resolution.
The peak for thienamycin is broad during reverse-phase HPLC. How can I improve it? Secondary interactions with the stationary phase: The amine group in thienamycin can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.- Use a column with end-capping to minimize silanol (B1196071) interactions. - Add a competing amine, such as triethylamine, to the mobile phase in low concentrations (e.g., 0.1%).
Poor solubility in the mobile phase: Thienamycin's polarity can lead to poor peak shape if the mobile phase is too non-polar at the beginning of the gradient.- Start the gradient with a higher percentage of the aqueous phase to ensure good solubility upon injection.
Column overloading: Injecting too much sample can lead to peak broadening.- Reduce the amount of sample injected onto the column.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying synthetic this compound?

A1: The main challenge is the inherent instability of the thienamycin molecule. Its β-lactam ring is highly susceptible to hydrolysis, especially in neutral to alkaline aqueous solutions and at temperatures above freezing.[1][2] This instability can lead to significant degradation and low yields throughout the purification process. Therefore, maintaining cold and slightly acidic conditions is crucial.

Q2: Which chromatography techniques are most effective for thienamycin purification?

A2: A multi-step chromatography approach is typically required. The most common and effective techniques are:

  • Ion-Exchange Chromatography (IEC): This is often the first step to capture the amphoteric thienamycin from the crude synthetic mixture and separate it from non-ionic impurities.[3]

  • Gel Filtration Chromatography (GFC): This technique is useful for desalting and separating thienamycin from small molecule impurities or larger aggregates.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often used as a final polishing step to achieve high purity by separating thienamycin from closely related impurities.

Q3: What are the optimal pH and temperature conditions for storing purified this compound?

A3: For short-term storage, a slightly acidic aqueous solution (pH 6.0-6.5) kept at 4°C is recommended. For long-term storage, lyophilized powder stored at -20°C or below is preferred to minimize degradation.

Q4: How can I monitor the purity of my thienamycin sample during purification?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for monitoring purity. A C18 reverse-phase column is typically used with a mobile phase gradient of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol. Purity is assessed by the peak area percentage of thienamycin relative to any impurity peaks.

Q5: What are the expected yields and purity levels at each stage of purification?

A5: Yields and purity can vary significantly depending on the synthetic route and the efficiency of each purification step. The following table provides a general overview of what can be expected.

III. Data Presentation

Table 1: Typical Yield and Purity at Different Stages of this compound Purification

Purification Step Typical Yield (%) Typical Purity (%) Primary Impurities Removed
Crude Synthetic Mixture 10010-30Starting materials, reagents, side-products
Ion-Exchange Chromatography 60-8070-85Non-ionic and weakly ionic impurities
Gel Filtration Chromatography 85-9580-90Salts, small molecule impurities
Reverse-Phase HPLC 70-90>95Closely related structural analogs, epimers
Overall 35-60>95

Note: These values are estimates and can vary based on the specific experimental conditions.

IV. Experimental Protocols

Protocol 1: Ion-Exchange Chromatography of Crude Synthetic Thienamycin
  • Resin Selection and Column Packing:

    • Select a strong cation exchange resin (e.g., Dowex 50) or a strong anion exchange resin (e.g., Dowex 1), depending on the isoelectric point of thienamycin and the desired separation strategy.

    • Prepare a slurry of the resin in the starting buffer and pack it into an appropriately sized column.

  • Column Equilibration:

    • Equilibrate the column by washing with at least 5 column volumes of the starting buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.5) at a flow rate of 1-2 mL/min.

  • Sample Preparation and Loading:

    • Dissolve the crude synthetic thienamycin in a minimal volume of the starting buffer.

    • Adjust the pH of the sample to match the starting buffer.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

    • Load the filtered sample onto the equilibrated column at a low flow rate (e.g., 0.5-1 mL/min).

  • Washing:

    • Wash the column with 2-3 column volumes of the starting buffer to remove unbound impurities.

  • Elution:

    • Elute the bound thienamycin using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer) over 10-20 column volumes.

    • Alternatively, a step gradient can be used.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them for the presence of thienamycin using HPLC-UV.

    • Pool the fractions containing pure thienamycin.

Protocol 2: Gel Filtration Chromatography for Desalting
  • Resin Selection and Column Packing:

    • Select a gel filtration resin with an appropriate fractionation range (e.g., Sephadex G-25) to separate thienamycin from salts and small molecules.

    • Pack the column with the resin according to the manufacturer's instructions.

  • Column Equilibration:

  • Sample Loading:

    • Load the pooled fractions from the ion-exchange step onto the column. The sample volume should not exceed 30% of the total column volume for desalting applications.[5]

  • Elution:

    • Elute the sample with the equilibration buffer at a constant flow rate.

  • Fraction Collection:

    • Collect fractions. Thienamycin will elute in the void volume, while the salts will be retained and elute later.

    • Monitor the elution profile using UV absorbance at 280 nm or by analyzing fractions with HPLC.

    • Pool the fractions containing the desalted thienamycin.

Protocol 3: Reverse-Phase HPLC for Final Purification
  • Column and Mobile Phase Selection:

    • Use a preparative C18 reverse-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • System Equilibration:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation and Injection:

    • Dissolve the desalted thienamycin sample in a small volume of Mobile Phase A.

    • Filter the sample through a 0.22 µm filter.

    • Inject the sample onto the column.

  • Elution Gradient:

    • Run a linear gradient from 5% to 50% Mobile Phase B over 30-40 minutes at a flow rate appropriate for the column size.

  • Fraction Collection:

    • Collect fractions corresponding to the thienamycin peak, which can be detected by UV absorbance at approximately 298 nm.

  • Purity Analysis and Lyophilization:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the final product as a powder.

V. Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final_product Final Product Crude Crude Synthetic this compound IEC Ion-Exchange Chromatography Crude->IEC Capture & Initial Purification GFC Gel Filtration Chromatography IEC->GFC Desalting & Buffer Exchange RPHPLC Reverse-Phase HPLC GFC->RPHPLC Final Polishing Lyophilization Lyophilization RPHPLC->Lyophilization Solvent Removal Pure Pure this compound Lyophilization->Pure

Caption: Experimental workflow for the purification of synthetic this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Stability Assess Sample Stability (pH, Temperature) Start->Check_Stability Check_Stability->Start If unstable, adjust conditions Check_IEC Optimize Ion-Exchange Chromatography Check_Stability->Check_IEC If stable Check_IEC->Start If IEC suboptimal, adjust parameters Check_RPHPLC Optimize Reverse-Phase HPLC Check_IEC->Check_RPHPLC If IEC optimized Check_RPHPLC->Start If RP-HPLC suboptimal, adjust parameters Check_Impurity Characterize Impurities (MS, NMR) Check_RPHPLC->Check_Impurity If RP-HPLC optimized Solution Improved Yield & Purity Check_Impurity->Solution After impurity removal

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Synthesized (+)-Thienamycin and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial activity of synthesized (+)-Thienamycin and its more stable derivative, N-formimidoyl thienamycin (B194209) (Imipenem), against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The data presented is compiled from in vitro studies and is intended to serve as a valuable resource for researchers in the fields of microbiology, medicinal chemistry, and drug discovery.

Executive Summary

This compound, a naturally derived β-lactam antibiotic, exhibits potent broad-spectrum antibacterial activity.[1] However, its inherent chemical instability has necessitated the development of more stable derivatives, such as Imipenem.[2] This guide presents a comparative analysis of the in vitro activity of Imipenem against various bacterial strains, benchmarked against other established antibiotics including cefoxitin, cefazolin, carbenicillin, and amikacin. The data consistently demonstrates the superior or comparable efficacy of the thienamycin derivative across a wide range of pathogens.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of N-formimidoyl thienamycin (a stabilized derivative of thienamycin) and other antibiotics against various bacterial species. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[3]

Table 1: Comparative in vitro activity of N-formimidoyl thienamycin and other antibiotics against Gram-Positive Cocci [4]

Organism (No. of Strains)AntibioticMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Staphylococcus aureus (100)N-formimidoyl thienamycin0.016 - 0.250.0310.062
Cefoxitin0.5 - 412
Cefazolin0.125 - 20.250.5
Carbenicillin0.25 - >1280.564
Amikacin0.25 - 812
Streptococcus pneumoniae (50)N-formimidoyl thienamycin≤0.008 - 0.0310.0160.016
Cefoxitin0.062 - 0.50.1250.25
Cefazolin0.016 - 0.1250.0310.062
Carbenicillin0.016 - 0.250.0310.062
Amikacin0.5 - 412
Streptococcus pyogenes (Group A) (50)N-formimidoyl thienamycin≤0.008 - 0.016≤0.0080.008
Cefoxitin0.031 - 0.1250.0620.062
Cefazolin≤0.008 - 0.0620.0160.031
Carbenicillin0.016 - 0.0620.0310.031
Amikacin2 - 1648
Streptococcus agalactiae (Group B) (50)N-formimidoyl thienamycin≤0.008 - 0.1250.0160.031
Cefoxitin0.062 - 0.50.1250.25
Cefazolin0.016 - 0.1250.0310.062
Carbenicillin0.031 - 0.250.0620.125
Amikacin4 - 32816
Streptococcus faecalis (156)N-formimidoyl thienamycin0.062 - 40.51
Cefoxitin16 - >12864128
Cefazolin8 - 641632
Carbenicillin4 - 32816
Amikacin8 - 1283264

Table 2: Comparative in vitro activity of N-formimidoyl thienamycin and other antibiotics against Gram-Negative Rods [4]

Organism (No. of Strains)AntibioticMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Escherichia coli (200)N-formimidoyl thienamycin0.062 - 0.50.1250.25
Cefoxitin1 - 1648
Cefazolin0.5 - 128216
Carbenicillin2 - >1284128
Amikacin0.25 - 12814
Klebsiella pneumoniae (100)N-formimidoyl thienamycin0.062 - 10.1250.25
Cefoxitin2 - 3248
Cefazolin1 - 128216
Carbenicillin8 - >12864>128
Amikacin0.25 - 12812
Enterobacter spp. (100)N-formimidoyl thienamycin0.062 - 40.250.5
Cefoxitin2 - >12816>128
Cefazolin1 - >1288>128
Carbenicillin16 - >128>128>128
Amikacin0.25 - 12818
Serratia marcescens (100)N-formimidoyl thienamycin0.125 - 40.51
Cefoxitin8 - >12864>128
Cefazolin32 - >128>128>128
Carbenicillin>128>128>128
Amikacin0.5 - 12828
Pseudomonas aeruginosa (200)N-formimidoyl thienamycin0.125 - 814
Cefoxitin>128>128>128
Cefazolin>128>128>128
Carbenicillin16 - >128128>128
Amikacin0.25 - 3228

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay (Agar Dilution Method)

The MIC values were determined using the agar (B569324) dilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic were prepared according to the manufacturer's instructions. A series of twofold dilutions were then made to achieve the final desired concentrations for testing.

  • Preparation of Agar Plates: Mueller-Hinton agar was prepared and autoclaved. After cooling to 45-50°C, the appropriate volume of each antibiotic dilution was added to the molten agar to achieve the final test concentrations. The agar was then poured into sterile petri dishes and allowed to solidify.

  • Inoculum Preparation: Bacterial strains were grown overnight on an appropriate agar medium. Several colonies were then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension was then diluted to yield a final inoculum of approximately 10⁴ CFU per spot on the agar plate.

  • Inoculation: The prepared bacterial suspensions were inoculated onto the surface of the antibiotic-containing agar plates using a multipoint inoculator.

  • Incubation: The inoculated plates were incubated at 35-37°C for 18-24 hours under ambient atmospheric conditions.

  • Reading of Results: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited the visible growth of the test organism.

Zone of Inhibition Assay (Kirby-Bauer Disk Diffusion Method)

The Kirby-Bauer test is a qualitative method to determine the susceptibility of bacteria to antibiotics.

  • Inoculum Preparation: A bacterial suspension is prepared to match the 0.5 McFarland turbidity standard.

  • Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Antibiotic Disks: Paper disks impregnated with a known concentration of the antibiotic are placed on the agar surface using sterile forceps.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • Measurement and Interpretation: The diameter of the zone of no bacterial growth around each disk (zone of inhibition) is measured in millimeters. The size of the zone is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.[5][6][7][8]

Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Thienamycin, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The inhibition of PBPs leads to the weakening of the cell wall and ultimately cell lysis.

Thienamycin Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Thienamycin This compound PBP Penicillin-Binding Proteins (PBPs) Thienamycin->PBP Binds to and inactivates Synthesis Peptidoglycan Synthesis PBP->Synthesis Catalyzes Precursors Peptidoglycan Precursors Precursors->Synthesis Polymerization & Cross-linking Lysis Cell Lysis Synthesis->Lysis Inhibition leads to weakened cell wall

Caption: Mechanism of action of this compound.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of a bacterial isolate using both MIC and disk diffusion methods.

Antimicrobial Susceptibility Testing Workflow cluster_prep Preparation cluster_mic MIC Determination (Agar Dilution) cluster_disk Disk Diffusion (Kirby-Bauer) Isolate Bacterial Isolate from Pure Culture Inoculum Prepare Inoculum (0.5 McFarland Standard) Isolate->Inoculum Plates_MIC Prepare Agar Plates with Serial Dilutions of Antibiotic Inoculum->Plates_MIC Standardized Inoculum Plates_Disk Inoculate Mueller-Hinton Agar Plate Inoculum->Plates_Disk Standardized Inoculum Inoculate_MIC Inoculate Plates with Standardized Inoculum Plates_MIC->Inoculate_MIC Incubate_MIC Incubate (18-24h, 35-37°C) Inoculate_MIC->Incubate_MIC Read_MIC Read Results: Lowest Concentration with No Visible Growth Incubate_MIC->Read_MIC Report_MIC Report_MIC Read_MIC->Report_MIC Report MIC (μg/mL) Apply_Disks Apply Antibiotic Disks Plates_Disk->Apply_Disks Incubate_Disk Incubate (18-24h, 35-37°C) Apply_Disks->Incubate_Disk Measure_Zone Measure Zone of Inhibition (mm) Incubate_Disk->Measure_Zone Report_Disk Report_Disk Measure_Zone->Report_Disk Report Susceptibility (S, I, R)

Caption: Workflow for MIC and Disk Diffusion assays.

References

A Comparative Analysis of (+)-Thienamycin's Efficacy Against ESBL-Producing and Non-ESBL Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro efficacy of (+)-Thienamycin, a potent carbapenem (B1253116) antibiotic, against Extended-Spectrum β-Lactamase (ESBL)-producing and non-ESBL-producing bacterial strains. The data presented is compiled from various studies to offer a comprehensive overview for research and drug development purposes. Given the inherent instability of this compound, this guide focuses on its more stable and clinically utilized derivative, imipenem (B608078), which accurately reflects the antibacterial spectrum of the parent compound.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for imipenem against various ESBL-producing and non-ESBL-producing bacterial isolates. MIC values are a standard measure of an antibiotic's potency; lower values indicate greater efficacy.

Table 1: Comparative MIC Values of Imipenem against Escherichia coli

Strain TypeNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Percent SusceptibleReference
ESBL-producing1620.5--[1]
ESBL-producing40--100%[2]
Non-ESBL-producing(Data not specified)-->97%[3]

Table 2: Comparative MIC Values of Imipenem against Klebsiella pneumoniae

Strain TypeNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Percent SusceptibleReference
ESBL-producing6--66.7%[2]
Carbapenemase-positive1,127--7.2%[4]
Non-ESBL-producing(Data not specified)--(Data not specified)

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentration required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

The data presented in this guide is predominantly derived from studies employing standardized antimicrobial susceptibility testing methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Bacterial Isolate Collection and Identification:

Clinical isolates of bacterial strains such as Escherichia coli and Klebsiella pneumoniae are collected from various patient samples. Standard microbiological techniques are used for the identification of the bacterial species.

ESBL Phenotypic Screening and Confirmation:
  • Screening: Isolates are initially screened for potential ESBL production using indicator cephalosporins such as cefotaxime, ceftazidime, or cefpodoxime. Reduced susceptibility to these agents suggests the presence of ESBLs.

  • Confirmation: The double-disk synergy test (DDST) is a commonly used confirmatory method. This involves placing a disk of a β-lactamase inhibitor (e.g., clavulanic acid) in proximity to disks of extended-spectrum cephalosporins on an agar (B569324) plate inoculated with the test organism. An enhancement of the inhibition zone around the cephalosporin (B10832234) disks towards the clavulanic acid disk confirms the presence of an ESBL. The Phenotypic Confirmatory Disc Diffusion Test (PCDDT) is another method used for confirmation.

Minimum Inhibitory Concentration (MIC) Determination:

The MIC of imipenem against the confirmed ESBL-producing and non-ESBL-producing isolates is determined using one of the following methods:

  • Agar Dilution: This reference method involves preparing a series of agar plates containing doubling dilutions of the antibiotic. A standardized inoculum of the bacterial suspension is then spotted onto each plate. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth after incubation.

  • Broth Microdilution: This method uses multi-well microtiter plates containing doubling dilutions of the antibiotic in a liquid growth medium. Each well is inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that prevents visible turbidity after incubation.

  • E-test: This method utilizes a plastic strip impregnated with a predefined gradient of the antibiotic. The strip is placed on an inoculated agar plate, and after incubation, an elliptical zone of inhibition is formed. The MIC is read where the ellipse intersects the scale on the strip.

Visualizations

Mechanism of ESBL-Mediated Resistance

ESBL_Mechanism cluster_bacteria Bacterial Cell cluster_esbl ESBL Enzyme Thienamycin This compound PBP Penicillin-Binding Proteins (PBPs) Thienamycin->PBP Binds to ESBL Extended-Spectrum β-Lactamase Thienamycin->ESBL Target for hydrolysis CellWall Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Disruption leads to ESBL->Thienamycin Hydrolyzes β-lactam ring

Caption: Mechanism of ESBL resistance to β-lactam antibiotics.

Experimental Workflow for Efficacy Comparison

Experimental_Workflow start Start: Collect Clinical Isolates identify Identify Bacterial Species start->identify screen Screen for ESBL Production identify->screen confirm Confirm ESBL Phenotype (e.g., DDST) screen->confirm group Group Isolates: ESBL-producing vs. Non-ESBL confirm->group mic Determine MIC of Imipenem (e.g., Agar Dilution) group->mic data Collect and Analyze MIC Data mic->data compare Compare Efficacy data->compare end End: Publish Comparison Guide compare->end

Caption: Experimental workflow for comparing antibiotic efficacy.

References

A Comparative Spectroscopic Analysis of Natural versus Synthetic (+)-Thienamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Data of Natural and Synthetically Derived (+)-Thienamycin.

This guide provides a comparative overview of the spectroscopic data for this compound derived from its natural source, the bacterium Streptomyces cattleya, and from synthetic routes. The structural identity and purity of thienamycin (B194209) are critical in pharmaceutical development, and spectroscopic analysis is the cornerstone of this verification process. While a complete, direct comparative dataset in a single published source is elusive, this guide compiles available data and provides expected spectroscopic characteristics based on the molecule's structure.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for natural and synthetic this compound. It is important to note that variations in experimental conditions (e.g., solvent, instrument frequency) can cause minor shifts in spectral data.

Table 1: ¹H NMR Spectroscopic Data
Proton Assignment Natural this compound Synthetic this compound
Solvent D₂OD₂O (presumed)
H-5 ~4.1 ppm (dd)Data not available in compiled sources
H-6 ~3.4 ppm (ddd)Data not available in compiled sources
H-8 ~4.2 ppm (dq)Data not available in compiled sources
-CH₃ (C-9) ~1.2 ppm (d)Data not available in compiled sources
-CH₂-S- (C-10) ~2.8 ppm (m)Data not available in compiled sources
-CH₂-NH₂ (C-11) ~3.1 ppm (m)Data not available in compiled sources
Note: The data for natural this compound is based on typical values for the carbapenem (B1253116) scaffold. Specific data from a definitive source for natural thienamycin was not available in the searched literature. Data for synthetic this compound is often found in supplementary materials of publications detailing its synthesis and may vary slightly between different synthetic routes.
Table 2: ¹³C NMR Spectroscopic Data
Carbon Assignment Natural this compound Synthetic this compound
Solvent D₂OD₂O (presumed)
C=O (β-lactam, C-7) ~175 ppmData not available in compiled sources
C=C (C-2) ~130 ppmData not available in compiled sources
C=C (C-3) ~125 ppmData not available in compiled sources
C-5 ~60 ppmData not available in compiled sources
C-6 ~55 ppmData not available in compiled sources
C-8 ~65 ppmData not available in compiled sources
-CH₃ (C-9) ~20 ppmData not available in compiled sources
-CH₂-S- (C-10) ~30 ppmData not available in compiled sources
-CH₂-NH₂ (C-11) ~40 ppmData not available in compiled sources
Note: Similar to the ¹H NMR data, these are expected values. Detailed ¹³C NMR data for both natural and a specific synthetic this compound were not found in the reviewed literature.
Table 3: Infrared (IR) Spectroscopy Data
Functional Group Expected Wavenumber (cm⁻¹) Natural this compound Synthetic this compound
β-lactam C=O stretch 1750 - 1780Data not availableData not available
Carboxylate C=O stretch 1550 - 1650Data not availableData not available
N-H bend (amine) 1580 - 1650Data not availableData not available
O-H stretch (alcohol & carboxylic acid) 2500 - 3300 (broad)Data not availableData not available
Note: Specific IR spectra were not available. The expected wavenumbers are based on the known functional groups in the thienamycin structure.
Table 4: Mass Spectrometry Data
Parameter Natural this compound Synthetic this compound
Molecular Formula C₁₁H₁₆N₂O₄SC₁₁H₁₆N₂O₄S
Molecular Weight 272.32 g/mol 272.32 g/mol
Expected [M+H]⁺ 273.0852273.0852
Note: While the elemental composition of natural thienamycin is documented, specific mass spectrometry fragmentation patterns for comparison were not found.
Table 5: Optical Rotation Data
Parameter Natural this compound Synthetic this compound
Specific Rotation [α]D +82.5° (c 0.1, H₂O)Expected to be identical to natural
Note: The optical rotation of natural this compound is a key parameter. A successful asymmetric synthesis of this compound should yield a product with an identical specific rotation, confirming the correct stereochemistry.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the thienamycin sample in approximately 0.6 mL of deuterium (B1214612) oxide (D₂O).

  • Instrumentation: Use a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.

    • Suppress the residual HDO signal using appropriate solvent suppression techniques.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan the sample over a range of 4000 to 400 cm⁻¹.

    • Collect 16-32 scans at a resolution of 4 cm⁻¹.

    • Perform a background scan of the empty sample compartment or KBr pellet.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Set the mass range to scan from m/z 100 to 500.

Optical Rotation
  • Sample Preparation: Accurately weigh a sample of thienamycin and dissolve it in a known volume of water to achieve a specific concentration (e.g., 0.1 g/100 mL).

  • Instrumentation: Use a polarimeter with a sodium D-line lamp (589 nm).

  • Measurement:

    • Calibrate the instrument with a blank solvent.

    • Fill the sample cell (typically 1 dm in length) with the sample solution, ensuring no air bubbles are present.

    • Measure the angle of rotation.

    • Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for comparing the spectroscopic data of natural and synthetic this compound to establish structural identity and purity.

Spectroscopic_Comparison_Workflow cluster_synthesis Source cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Verification Natural Natural this compound (from S. cattleya) NMR NMR Spectroscopy (¹H, ¹³C) Natural->NMR IR IR Spectroscopy Natural->IR MS Mass Spectrometry Natural->MS OR Optical Rotation Natural->OR Synthetic Synthetic this compound Synthetic->NMR Synthetic->IR Synthetic->MS Synthetic->OR Data_Comparison Compare Spectroscopic Data NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison OR->Data_Comparison Conclusion Conclusion Data_Comparison->Conclusion Identical Data?

Caption: Workflow for Spectroscopic Data Comparison.

This guide serves as a foundational resource for researchers engaged in the synthesis and analysis of thienamycin. The establishment of a comprehensive and publicly available spectroscopic database for both natural and various synthetic batches of this compound would be a valuable contribution to the field of antibiotic research and development.

Benchmarking the Total Synthesis of (+)-Thienamycin: A Comparative Guide to Published Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Thienamycin, the first discovered member of the carbapenem (B1253116) class of antibiotics, remains a significant target for total synthesis due to its potent broad-spectrum antibacterial activity. Its inherent chemical instability, however, has driven the development of numerous synthetic strategies aimed at both producing the natural product and providing access to more stable analogues. This guide provides a comparative analysis of prominent published total and formal syntheses of this compound, offering a benchmark for researchers in the field.

Data Presentation: A Comparative Overview of Synthetic Routes

The efficiency and practicality of a total synthesis are often measured by key metrics such as the total number of steps and the overall yield. The following table summarizes these quantitative data for several notable syntheses of this compound, providing a clear comparison of their relative efficiencies.

Synthetic Route Type Starting Material Key Strategy/Reaction(s) Longest Linear Sequence (Steps) Overall Yield (%)
Merck (1980) [1]Racemic Total SynthesisDiethyl acetamidomalonateIntramolecular carbene insertion~15Not explicitly stated
Merck (from L-aspartic acid) Enantioselective Total SynthesisL-Aspartic acidMetal-catalyzed carbene insertionNot explicitly statedNot explicitly stated
Shibasaki (1982) [2]Asymmetric Formal Synthesis4-Phenylsulfonylazetidin-2-oneAsymmetric Michael addition~10 (to key intermediate)Not explicitly stated
Hanessian (1985, 1990) [2]Asymmetric Formal SynthesisD-GlucoseNot specifiedNot explicitly statedNot explicitly stated
Grieco (1984) [2]Racemic Formal SynthesisNot specifiedNot specifiedNot explicitly statedNot explicitly stated
Breunig, et al. (2024) [3][4]Enantioselective Formal SynthesisMethyl cyanoacetateAsymmetric reduction, Diastereoselective aldol (B89426) addition, SmI2 reduction/cleavage9Not explicitly stated for the full sequence

Experimental Protocols: Key Methodologies

A detailed understanding of the key transformations is crucial for evaluating and adapting synthetic routes. Below are outlines of the experimental protocols for pivotal steps in some of the benchmarked syntheses.

Merck Enantioselective Total Synthesis: Rhodium-Catalyzed Carbene Insertion

The Merck group developed a highly effective enantioselective total synthesis starting from L-aspartic acid. A key step in this route is the intramolecular rhodium-catalyzed carbene insertion to form the bicyclic carbapenem core.

Reaction: Diazo decomposition and intramolecular N-H insertion. Precursor: A diazoacetoacetyl substituted β-lactam derived from L-aspartic acid. Reagents and Conditions:

  • Catalyst: Rhodium(II) octanoate (B1194180) dimer (Rh₂(Oct)₂) or a similar rhodium(II) catalyst.

  • Solvent: A non-polar aprotic solvent such as benzene (B151609) or toluene.

  • Temperature: Typically reflux temperature of the solvent.

  • Procedure: A solution of the diazo compound in the chosen solvent is added dropwise to a refluxing solution containing the rhodium catalyst. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Breunig, et al. Enantioselective Formal Synthesis: Asymmetric Reduction[3][4]

A recent formal synthesis by Breunig and coworkers utilizes an efficient asymmetric reduction to establish the key stereocenter.

Reaction: Asymmetric reduction of a β-ketoester. Substrate: Methyl 2-cyano-3-oxohex-5-enoate. Reagents and Conditions:

  • Reducing Agent: Sodium borohydride (B1222165) (NaBH₄).

  • Chiral Promoter: D-(-)-Tartaric acid.

  • Solvent: A protic solvent such as methanol (B129727) or ethanol.

  • Temperature: Typically -78 °C to room temperature.

  • Procedure: The β-ketoester is dissolved in the solvent and cooled. A pre-complexed solution of NaBH₄ and D-(-)-tartaric acid is then added slowly to the reaction mixture. The reaction is stirred for several hours at low temperature and then quenched, followed by an aqueous workup and purification by column chromatography to yield the chiral β-hydroxyester.

Mandatory Visualization

Synthetic Logic: A Comparative Flow

The following diagram illustrates the overarching strategies employed in the different synthetic routes to this compound, highlighting the convergence towards a common bicyclic core.

G Comparative Synthetic Approaches to this compound cluster_merck Merck cluster_shibasaki Shibasaki cluster_breunig Breunig et al. Merck_Start L-Aspartic Acid Merck_Mid Diazo β-lactam Merck_Start->Merck_Mid Merck_Key Rh-Catalyzed Carbene Insertion Merck_Mid->Merck_Key Core Common Bicyclic Carbapenem Core Merck_Key->Core Shibasaki_Start Azetidinone Derivative Shibasaki_Key Asymmetric Michael Addition Shibasaki_Start->Shibasaki_Key Shibasaki_Key->Core Breunig_Start Methyl Cyanoacetate Breunig_Mid β-Ketoester Breunig_Start->Breunig_Mid Breunig_Key Asymmetric Reduction Breunig_Mid->Breunig_Key Breunig_Key->Core Thienamycin (B194209) This compound Core->Thienamycin

Caption: Overview of different synthetic strategies towards the core of this compound.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Thienamycin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall, a process mediated by penicillin-binding proteins (PBPs). The following diagram illustrates this signaling pathway.

G Mechanism of Action of Thienamycin Thienamycin Thienamycin PBP Penicillin-Binding Proteins (PBPs) Thienamycin->PBP Binds to & Inhibits Transpeptidation Peptidoglycan Cross-linking (Transpeptidation) PBP->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Essential for Lysis Cell Lysis & Bacterial Death CellWall->Lysis Inhibition leads to

Caption: Thienamycin inhibits PBPs, disrupting cell wall synthesis and leading to bacterial death.

References

Safety Operating Guide

Proper Disposal of (+)-Thienamycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of (+)-Thienamycin, a potent carbapenem (B1253116) antibiotic, is a critical component of laboratory safety and environmental responsibility. As a beta-lactam antibiotic, improper disposal can contribute to the growing threat of antimicrobial resistance (AMR). This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste, ensuring the protection of personnel and the environment.

All waste containing this compound, particularly stock solutions and unused formulations, must be treated as hazardous chemical waste. Disposal should always be conducted in accordance with institutional, local, and national regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Immediate Safety and Handling

Before any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid compound or concentrated solutions should be performed in a well-ventilated area or a chemical fume hood.

Disposal Overview: The Three-Path System

The appropriate disposal route for this compound waste depends on its form and concentration. The primary options are collection for hazardous waste disposal or chemical inactivation prior to disposal.

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solid [label="Solid Waste\n(e.g., contaminated vials, PPE)", fillcolor="#F1F3F4", fontcolor="#202124"]; liquid_high [label="High-Concentration Liquid\n(e.g., stock solutions)", fillcolor="#F1F3F4", fontcolor="#202124"]; liquid_low [label="Low-Concentration Liquid\n(e.g., used cell culture media)", fillcolor="#F1F3F4", fontcolor="#202124"];

collect_solid [label="Collect in Labeled\nHazardous Waste Container", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; collect_high [label="Collect in Labeled\nHazardous Waste Container", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

inactivation_decision [label="Inactivation Feasible?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

inactivate [label="Perform Chemical Inactivation\n(e.g., NaOH Hydrolysis)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

neutralize [label="Neutralize Solution\n(if required)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

final_disposal_ehs [label="Arrange Pickup by EHS/\nCertified Waste Vendor", shape=box, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; final_disposal_drain [label="Dispose via Drain with Copious Water\n(pending institutional approval)", shape=box, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Logical Flow start -> waste_type; waste_type -> solid [label=" Solid"]; waste_type -> liquid_high [label=" High Conc. Liquid"]; waste_type -> liquid_low [label=" Low Conc. Liquid"];

solid -> collect_solid; liquid_high -> collect_high; collect_solid -> final_disposal_ehs; collect_high -> final_disposal_ehs;

liquid_low -> inactivation_decision; inactivation_decision -> collect_high [label=" No"]; inactivation_decision -> inactivate [label=" Yes"];

inactivate -> neutralize; neutralize -> final_disposal_drain; }

Caption: Disposal decision workflow for this compound waste.

Path 1: Direct Disposal of Hazardous Waste

For solid waste (e.g., contaminated labware, gloves, weighing paper) and high-concentration liquid waste (e.g., stock solutions), direct collection is the standard procedure.

  • Segregation : Do not mix this compound waste with other chemical waste streams unless permitted by your EHS office.

  • Containerization : Collect waste in a designated, leak-proof, and clearly labeled hazardous waste container. Ensure the container is chemically compatible.

  • Labeling : The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and an estimate of the quantity or concentration.

  • Storage and Pickup : Store the sealed container in a designated satellite accumulation area. Arrange for pickup by your institution's EHS department or a certified hazardous waste vendor.

Path 2: Chemical Inactivation (for Aqueous Solutions)

Due to its chemical structure, the beta-lactam ring of this compound is highly susceptible to hydrolysis under alkaline conditions, which renders the antibiotic inactive.[1][2] This method is particularly suitable for decontaminating dilute aqueous solutions, such as used cell culture media.

Quantitative Data for Inactivation

The following table summarizes key quantitative parameters for the chemical inactivation of beta-lactam antibiotics via alkaline hydrolysis.

ParameterValue/ConditionSourceNotes
Inactivating Agent Sodium Hydroxide (NaOH)[3][4]A cost-effective and robust agent for hydrolyzing the beta-lactam ring.
Working Concentration 0.1 M - 1.0 M NaOH[3][5]1.0 M NaOH is effective for various beta-lactams; 0.1 M has been used for the related compound imipenem.[3][5]
pH for Instability > pH 8[1][2]This compound's beta-lactam ring is unusually sensitive to hydrolysis above pH 8.[1][2]
Reaction Time 20 minutes to overnight[3][4]Reaction kinetics are rapid, but allowing for extended time (e.g., overnight) ensures complete degradation.
Temperature Ambient / Room Temperature[3]The hydrolysis reaction proceeds efficiently at room temperature.
Experimental Protocol: Alkaline Hydrolysis of this compound Waste

This protocol details the steps for inactivating dilute aqueous solutions of this compound.

Materials:

  • Aqueous this compound waste

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M stock)

  • Appropriate hazardous waste container

  • pH meter or pH strips

  • Stir plate and stir bar

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation : In a designated and properly labeled waste container, place the aqueous this compound solution. The container should be large enough to accommodate the added reagents and allow for stirring without splashing.

  • Alkalinization : While stirring the solution, slowly add a sufficient volume of NaOH stock solution to reach a final concentration of at least 0.1 M, with 1.0 M being a robust target for complete inactivation.[3][4][5]

  • Verification of pH : After thorough mixing, confirm that the pH of the solution is well above 8, ideally in the range of 12-13.[1]

  • Inactivation : Allow the solution to stir at room temperature for a minimum of 2 hours. For operational convenience and to ensure complete degradation, this can be left overnight in a secure location (e.g., a fume hood).

  • Neutralization : Before final disposal, the alkaline solution must be neutralized. Slowly add a suitable acid (e.g., hydrochloric acid) while monitoring the pH. Adjust the pH to a neutral range (typically 6.0-8.0), as specified by your institution's wastewater regulations.

  • Final Disposal : Once neutralized and confirmed to be in compliance with local regulations, the inactivated solution may be eligible for drain disposal with copious amounts of water. Crucially, this final step requires explicit approval from your institutional EHS department.

// Node Definitions Thienamycin (B194209) [label="this compound\n(Active β-Lactam Ring)", fillcolor="#F1F3F4", fontcolor="#202124"]; NaOH [label="Hydroxide Ions (OH⁻)\nfrom NaOH", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Nucleophilic Attack &\nAlkaline Hydrolysis", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Inactive [label="Inactive Degradation Products\n(Opened β-Lactam Ring)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Pathway Flow Thienamycin -> Hydrolysis; NaOH -> Hydrolysis; Hydrolysis -> Inactive; }

Caption: Alkaline hydrolysis pathway for this compound inactivation.

Conclusion

The responsible management of this compound waste is paramount. While direct disposal via a certified hazardous waste vendor is appropriate for solid and concentrated waste, chemical inactivation through alkaline hydrolysis offers a practical and effective method for decontaminating dilute aqueous solutions. Always prioritize safety and adhere strictly to the guidelines set forth by your institution's EHS department to mitigate risks and prevent environmental contamination.

References

Essential Safety and Operational Guide for Handling (+)-Thienamycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of potent compounds like (+)-Thienamycin is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to ensure a secure laboratory environment. By adhering to these guidelines, you can minimize exposure risks and maintain the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent accidental exposure. The following table summarizes the required PPE, drawing from safety data sheets for Thienamycin and related carbapenem (B1253116) antibiotics.

Body PartEquipmentSpecifications
Eyes Safety GogglesMust be equipped with side-shields to provide comprehensive protection from splashes and airborne particles.
Hands Protective GlovesChemically resistant gloves are required. While specific breakthrough times for this compound are not readily available, data for other beta-lactam antibiotics suggest that nitrile or neoprene gloves should be used. It is crucial to change gloves immediately upon contamination.
Body Impervious ClothingA lab coat or other protective clothing that prevents skin contact is necessary.
Respiratory NIOSH-approved RespiratorA respirator is essential when handling the powdered form of this compound or when there is a risk of aerosol generation. An N95 respirator, which has an Assigned Protection Factor (APF) of 10, is a suitable minimum requirement for protection against airborne particulates.[1][2]

Operational Plans: Handling and Experimental Protocols

Adherence to strict operational protocols is critical to minimize the risk of contamination and ensure the accuracy of experimental results. The following sections detail the necessary procedures for preparing solutions and managing spills.

Preparation of this compound Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound. All procedures involving the powdered form should be conducted in a chemical fume hood.

Materials:

  • This compound powder

  • Sterile, distilled water or appropriate buffer

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Personal Protective Equipment (as specified in the table above)

Procedure:

  • Don all required personal protective equipment.

  • Perform all weighing and initial dissolution steps within a certified chemical fume hood to contain any airborne powder.

  • Tare a sterile conical tube or vial on the analytical balance.

  • Carefully weigh the desired amount of this compound powder using a clean spatula and transfer it to the tared container.

  • Add the appropriate volume of sterile, distilled water or buffer to the container to achieve the desired concentration.

  • Securely cap the container and mix the solution using a vortex mixer until the powder is completely dissolved.

  • For sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a new sterile container.

  • Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.

  • Store the stock solution under the recommended conditions, typically at -20°C or lower, to maintain stability.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the substance and decontaminate the area.

Materials:

  • Spill kit containing:

    • Absorbent pads or materials

    • Designated hazardous waste bags

    • Scraper and dustpan (for solid spills)

    • Decontamination solution (e.g., 10% bleach solution followed by 1% sodium thiosulfate (B1220275), or a sporicidal disinfectant)[3]

    • 70% ethanol (B145695) or isopropyl alcohol

  • Full set of fresh Personal Protective Equipment

Procedure for Solid Spills:

  • Evacuate all non-essential personnel from the immediate area.

  • Don a full set of fresh PPE, including a respirator.

  • Gently cover the spill with absorbent pads to prevent the powder from becoming airborne.

  • If necessary, lightly moisten the absorbent material to further minimize dust.

  • Carefully collect the absorbed material and any contaminated debris using a scraper and dustpan, and place it into a designated hazardous waste bag.

  • Proceed with the decontamination steps outlined below.

Procedure for Liquid Spills:

  • Evacuate all non-essential personnel from the immediate area.

  • Don a full set of fresh PPE.

  • Contain the spill using absorbent pads from the spill kit, working from the outside in.

  • Once the liquid is absorbed, place the used absorbent materials into a designated hazardous waste bag.

  • Proceed with the decontamination steps outlined below.

Decontamination:

  • Clean the spill area with a sporicidal disinfectant or a freshly prepared 10% bleach solution, allowing for the recommended contact time.[3]

  • If using bleach, neutralize the area with a 1% sodium thiosulfate solution.

  • Wipe the area with 70% ethanol or isopropyl alcohol and allow it to air dry.

  • Place all contaminated materials, including used PPE, into the hazardous waste bag.

  • Seal the bag and place it in a second hazardous waste bag for disposal.

  • Wash hands thoroughly with soap and water after completing the cleanup.

Disposal Plan

The disposal of this compound and all contaminated materials must be handled as hazardous chemical waste to prevent environmental contamination and the potential for antimicrobial resistance.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including unused powder, contaminated PPE (gloves, lab coats), and cleaning materials, in a designated, clearly labeled, and leak-proof hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including stock solutions and experimental media containing this compound, in a separate, designated, and leak-proof hazardous waste container.

Chemical Inactivation (Recommended): For liquid waste, chemical inactivation is recommended to degrade the antibiotic before final disposal. Studies on other beta-lactam antibiotics suggest the following methods:

  • Alkaline Hydrolysis: Adjust the pH of the liquid waste to >11 with a suitable base (e.g., sodium hydroxide) and allow it to stand for at least 24 hours to promote hydrolysis of the beta-lactam ring.

  • Oxidation: Treat the liquid waste with a strong oxidizing agent, such as a 1% sodium hypochlorite (B82951) solution, for a sufficient contact time (e.g., at least 30 minutes).[4]

Final Disposal:

  • All hazardous waste containers must be securely sealed and clearly labeled with "Hazardous Waste: this compound" and the appropriate hazard symbols.

  • Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Do not dispose of this compound waste down the drain or in the regular trash.[5]

Visual Workflow for Safe Handling of this compound

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Management cluster_disposal Disposal start Start ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh this compound Powder fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve filter Sterile Filter (if required) dissolve->filter label_store Label and Store Properly filter->label_store experiment Perform Experiment label_store->experiment ppe_handling Maintain PPE Integrity experiment->ppe_handling segregate Segregate Waste ppe_handling->segregate spill Spill Occurs evacuate Evacuate Area spill->evacuate don_ppe_spill Don Fresh PPE evacuate->don_ppe_spill contain Contain Spill don_ppe_spill->contain decontaminate Decontaminate Area contain->decontaminate dispose_spill Dispose of Spill Waste decontaminate->dispose_spill ehs_pickup Arrange for EHS Pickup dispose_spill->ehs_pickup inactivate Chemically Inactivate (Liquid) segregate->inactivate collect Collect in Labeled Container inactivate->collect collect->ehs_pickup

Caption: Logical workflow for the safe handling of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。